Technical Documentation Center

(4-(2,4-Dimethylphenyl)(2,5-thiazolyl))phenylamine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (4-(2,4-Dimethylphenyl)(2,5-thiazolyl))phenylamine
  • CAS: 321980-75-0

Core Science & Biosynthesis

Foundational

(4-(2,4-Dimethylphenyl)(2,5-thiazolyl))phenylamine molecular weight and physicochemical properties

Executive Summary In modern medicinal chemistry, the 2-aminothiazole scaffold is universally recognized as a privileged structure, frequently deployed in the design of kinase inhibitors, antimicrobial agents, and anti-in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the 2-aminothiazole scaffold is universally recognized as a privileged structure, frequently deployed in the design of kinase inhibitors, antimicrobial agents, and anti-inflammatory drugs[1]. The compound (4-(2,4-Dimethylphenyl)(2,5-thiazolyl))phenylamine —more systematically identified as N-phenyl-4-(2,4-dimethylphenyl)thiazol-2-amine—represents a highly lipophilic, sterically tuned derivative of this class.

As a Senior Application Scientist, I approach the characterization of this molecule not merely as a static chemical entity, but as a dynamic pharmacophore. The thiazole core provides a rigid, planar scaffold that mimics the adenine ring of ATP, while the 2-phenylamino and 4-(2,4-dimethylphenyl) substituents dictate the molecule's electronic distribution and hydrophobic pocket interactions[2]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, structure-activity relationship (SAR) mechanics, and a self-validating synthetic protocol.

Structural Identity & Physicochemical Profiling

Understanding the physicochemical parameters of a drug candidate is the first step in predicting its pharmacokinetic behavior. The molecular formula for this compound is C₁₇H₁₆N₂S .

The molecular weight is calculated based on the sum of its constituent moieties: the central thiazole ring, the 2-phenylamine (aniline) group, and the 4-(2,4-dimethylphenyl) group. The resulting molecular weight is 280.39 g/mol , which falls well within the optimal "lead-likeness" criteria (MW < 300 g/mol for early-stage screening)[3].

Quantitative Data Summary

The following table summarizes the key physicochemical properties, calculated using standard cheminformatics algorithms and cross-referenced with isomeric data (such as Fanetizole)[3].

Physicochemical PropertyValuePharmacological Implication
Molecular Formula C₁₇H₁₆N₂SDefines elemental composition.
Molecular Weight 280.39 g/mol Excellent for oral bioavailability (Lipinski's Rule of 5 compliant).
LogP (Estimated) 4.8 - 5.1Highly lipophilic; suggests strong binding to hydrophobic pockets but potential solubility challenges in aqueous media.
Topological Polar Surface Area (TPSA) 53.2 ŲIdeal for membrane permeability; values < 90 Ų often indicate potential blood-brain barrier (BBB) penetration.
Hydrogen Bond Donors (HBD) 1 (Secondary Amine)Crucial for interacting with the hinge region of target kinases.
Hydrogen Bond Acceptors (HBA) 2 (Thiazole N and S)Facilitates secondary binding interactions.
Rotatable Bonds 3Provides sufficient conformational flexibility without excessive entropic penalty upon binding.

Mechanistic Insights & Structure-Activity Relationship (SAR)

The biological efficacy of 2-aminothiazole derivatives is heavily dependent on their binding mechanics within the ATP-binding site of target proteins (e.g., Src family kinases)[4].

  • The Hinge Binder (2-Phenylamino Group): The secondary amine (NH) acts as a critical hydrogen bond donor, while the adjacent thiazole nitrogen (N3) acts as a hydrogen bond acceptor. Together, they form a bidentate interaction with the backbone amide and carbonyl groups of the kinase hinge region[5].

  • The Hydrophobic Anchor (2,4-Dimethylphenyl): The addition of methyl groups at the ortho and para positions of the phenyl ring at C4 forces the aromatic ring out of coplanarity with the thiazole core due to steric hindrance. This specific dihedral angle allows the moiety to perfectly slot into deep, lipophilic pockets adjacent to the ATP site, significantly increasing binding affinity and target selectivity[2].

Pharmacophore A 2-Phenylamino Group (Hinge Binder / H-Bond Donor) B Thiazole Core (Rigid Scaffold / H-Bond Acceptor) A->B Covalent Linkage D Target Kinase (ATP Binding Site) A->D H-Bond (NH) C 2,4-Dimethylphenyl Group (Hydrophobic Pocket Binder) B->C C4 Substitution B->D H-Bond (N3) C->D Van der Waals

Pharmacophore model of 2-aminothiazole binding to a target kinase ATP pocket.

Synthetic Methodology: The Hantzsch Protocol

The most robust and historically validated method for synthesizing 2-aminothiazoles is the Hantzsch Thiazole Synthesis [6]. This reaction involves the condensation of an α -haloketone with a thiourea derivative.

Causality in Experimental Design

The reaction proceeds via the nucleophilic attack of the thiourea sulfur atom on the electrophilic α -carbon of the haloketone. This is followed by an intramolecular cyclization where the thiourea nitrogen attacks the ketone carbonyl, eliminating a molecule of water[7]. Ethanol is specifically chosen as the solvent because it effectively solubilizes both precursors at reflux temperatures and facilitates the final dehydration step.

Step-by-Step Self-Validating Protocol

Phase 1: Preparation of the α -Haloketone

  • Reagent Mixing: Dissolve 2,4-dimethylacetophenone (1.0 eq) in glacial acetic acid.

  • Bromination: Add molecular bromine (Br₂, 1.05 eq) dropwise at 0°C.

  • Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (8:2) mobile phase. The disappearance of the starting material validates complete halogenation.

  • Isolation: Pour the mixture into ice water, extract with dichloromethane, and concentrate to yield 2-bromo-1-(2,4-dimethylphenyl)ethanone.

Phase 2: Hantzsch Cyclization 5. Condensation: Dissolve the isolated α -bromoketone (1.0 eq) and N-phenylthiourea (1.0 eq) in absolute ethanol. 6. Reflux: Heat the mixture to 75-80°C under reflux for 3-4 hours. 7. Validation Check: The reaction medium will transition from a clear solution to a suspension as the hydrobromide salt of the target thiazole precipitates. 8. Neutralization & Precipitation: Cool the mixture to room temperature and neutralize with 10% aqueous ammonium hydroxide (NH₄OH) until pH 8 is reached. This converts the salt into the free base, forcing complete precipitation. 9. Purification: Filter the crude solid and recrystallize from a mixture of ethanol and water to yield pure (4-(2,4-Dimethylphenyl)(2,5-thiazolyl))phenylamine.

Synthesis Step1 1. α-Bromination 2,4-Dimethylacetophenone + Br2 Step2 2. Intermediate Isolation 2-Bromo-1-(2,4-dimethylphenyl)ethanone Step1->Step2 TLC Validation Step3 3. Hantzsch Condensation Add N-Phenylthiourea in Ethanol Step2->Step3 Step4 4. Reflux & Cyclization 75-80°C for 3-4 hours Step3->Step4 Step5 5. Neutralization Precipitate free base with NH4OH Step4->Step5 Salt Formation Step6 6. Recrystallization Yield: Target Compound Step5->Step6 Purification

Step-by-step Hantzsch synthesis workflow for 2-aminothiazole derivatives.

Analytical Validation and Quality Control

To ensure the structural integrity and purity of the synthesized compound, the following analytical suite must be employed:

  • High-Performance Liquid Chromatography (HPLC): Run on a C18 reverse-phase column (Acetonitrile/Water gradient). A single sharp peak at a high retention time will confirm purity and corroborate the high LogP value.

  • Mass Spectrometry (ESI-MS): Positive ion mode should yield an [M+H]⁺ peak at m/z 281.4, confirming the molecular weight of 280.39 g/mol .

  • Nuclear Magnetic Resonance (¹H-NMR):

    • A broad singlet around ~10.0 ppm will confirm the presence of the secondary amine (NH) proton.

    • A sharp singlet around ~7.0 ppm will correspond to the isolated C5 proton on the thiazole ring, validating successful cyclization.

    • Two distinct singlets integrating to 3 protons each (~2.3 ppm) will confirm the presence of the ortho and para methyl groups on the phenyl ring.

References

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities MDPI - Molecules URL:[Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery National Center for Biotechnology Information (PMC) URL:[Link]

  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives National Center for Biotechnology Information (PMC) URL:[Link]

  • 4-Phenyl-N-(2-phenylethyl)-2-thiazolamine | C17H16N2S | CID 54339 (Isomeric Reference Data) PubChem URL:[Link]

Sources

Exploratory

receptor binding affinity of (4-(2,4-Dimethylphenyl)(2,5-thiazolyl))phenylamine

In-Depth Technical Guide: Evaluating the Receptor Binding Affinity of (4-(2,4-Dimethylphenyl)(2,5-thiazolyl))phenylamine Executive Summary The 2-aminothiazole scaffold is a privileged chemotype in G-protein coupled recep...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In-Depth Technical Guide: Evaluating the Receptor Binding Affinity of (4-(2,4-Dimethylphenyl)(2,5-thiazolyl))phenylamine

Executive Summary

The 2-aminothiazole scaffold is a privileged chemotype in G-protein coupled receptor (GPCR) pharmacology, frequently acting as a positive allosteric modulator (PAM) or allosteric enhancer (AE) for Class A GPCRs, notably the Adenosine A1 Receptor (A1R)[1][2]. The compound (4-(2,4-Dimethylphenyl)(2,5-thiazolyl))phenylamine (hereafter referred to as DMP-TAP ) represents a highly optimized derivative within this structural class.

This technical whitepaper outlines the pharmacophore rationale behind DMP-TAP and provides field-proven, self-validating biophysical and biochemical methodologies—specifically Surface Plasmon Resonance (SPR) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)—to accurately quantify its receptor binding affinity and allosteric cooperativity.

Structural Rationale and Pharmacophore Dynamics

To understand the binding affinity of DMP-TAP, one must analyze the causality of its structural substituents. Allosteric modulators target shallow, less-conserved extrahelical pockets, making their Structure-Activity Relationship (SAR) highly sensitive to steric and electronic modifications[1].

  • The 2,4-Dimethylphenyl Group (C4 Position): The addition of two methyl groups provides critical steric bulk and lipophilicity. This substitution restricts the bond rotation between the phenyl ring and the thiazole core, locking the molecule into a bioactive conformation that perfectly occupies the lipophilic extrahelical allosteric pocket of the A1R[1].

  • The Phenylamine Moiety (C2 Position): The secondary amine acts as a crucial hydrogen bond donor. In analogous 2-aminothiazole AEs, this amino group forms a stabilizing hydrogen bond with the S150 or S2466.47A residues in the vestibule of the receptor[2].

By binding to this allosteric site, DMP-TAP induces a conformational shift that increases the affinity of the orthosteric site for endogenous adenosine, thereby potentiating Gi/o​ protein coupling without triggering direct agonism[3].

A1R_Signaling DMP_TAP DMP-TAP (Allosteric Modulator) A1R Adenosine A1 Receptor (Conformational Shift) DMP_TAP->A1R Binds Extrahelical Pocket Agonist Endogenous Adenosine (Orthosteric Agonist) Agonist->A1R Binds Orthosteric Site Gi_Protein Gi/o Protein Activation A1R->Gi_Protein Positive Cooperativity AdenylateCyclase Adenylate Cyclase (Inhibition) Gi_Protein->AdenylateCyclase Alpha Subunit Action cAMP Decreased cAMP Levels AdenylateCyclase->cAMP Downstream Effect

Figure 1: Mechanism of A1R allosteric modulation by DMP-TAP and downstream Gi signaling.

Biophysical Validation: Surface Plasmon Resonance (SPR)

While end-point radioligand assays provide equilibrium affinity ( Ki​ ), they fail to capture the kinetic bias ( kon​ and koff​ ) that defines allosteric modulation[4]. To establish a self-validating kinetic profile for DMP-TAP, we utilize Surface Plasmon Resonance (SPR).

Causality of Experimental Choice: SPR allows for the real-time, label-free observation of ligand-receptor interactions. Because allosteric modulators often alter the dissociation rate of orthosteric ligands, measuring the direct binding kinetics of DMP-TAP to the solubilized receptor is essential to confirm target engagement[5].

Protocol: SPR Kinetic Profiling
  • Receptor Solubilization & Capture: Solubilize native A1R using a DDM/CHS detergent micelle system to maintain structural integrity. Capture the receptor onto a Series S Sensor Chip NTA via an engineered C-terminal 10xHis-tag[5].

  • Baseline Stabilization: Flow running buffer (HEPES pH 7.4, 150 mM NaCl, 0.01% LMNG) at 30 µL/min until the baseline drift is < 1 RU/min. This ensures the micelle-receptor complex is stable.

  • Analyte Injection: Inject DMP-TAP at a concentration series (0.1 nM to 10 µM) using a kinetically optimized injection time of 120 seconds, followed by a 300-second dissociation phase.

  • Orthogonal Validation (Self-Validation): In parallel flow cells, inject a known A1R PAM (e.g., PD 81,723) as a positive control, and a vehicle (DMSO) as a negative control to subtract bulk refractive index changes[4].

  • Data Fitting: Fit the sensorgrams to a 1:1 Langmuir binding model to extract kon​ and koff​ .

Biochemical Validation: TR-FRET Cooperativity Assay

To quantify the positive cooperativity ( α factor) exerted by DMP-TAP on orthosteric binding, we deploy a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay[6].

Causality of Experimental Choice: DMP-TAP is highly lipophilic. Standard fluorescence assays are plagued by compound autofluorescence and light scattering from precipitation. TR-FRET introduces a 50-100 microsecond delay between excitation and emission reading, completely bypassing short-lived background fluorescence and ensuring high signal-to-noise ratios[7].

Protocol: TR-FRET Workflow
  • Receptor Labeling: Incubate cell membranes expressing SNAP-tagged A1R with a Terbium ( Tb3+ ) cryptate-conjugated anti-SNAP antibody (acting as the FRET Donor)[6].

  • Tracer Addition: Add a fluorescent orthosteric agonist, such as AlexaFluor-647-NECA (Acceptor), at its pre-determined Kd​ concentration.

  • Modulator Titration: Add DMP-TAP in a 12-point dose-response curve (1 pM to 10 µM).

  • Time-Delayed Measurement: Excite the microplate at 340 nm using a flashlamp. After a 100 µs delay, read the emission at both 620 nm ( Tb3+ ) and 665 nm (AlexaFluor)[7].

  • Data Analysis: Calculate the 665/620 nm ratio. An increase in the FRET ratio indicates that DMP-TAP is allosterically enhancing the binding of the fluorescent tracer.

TR_FRET_Workflow Step1 Receptor Labeling (Tb3+-anti-Tag Ab) Step2 Tracer Addition (Fluorescent Agonist) Step1->Step2 Step3 DMP-TAP Titration (PAM Evaluation) Step2->Step3 Step4 Excitation at 340 nm (Flashlamp) Step3->Step4 Step5 Time-Delayed Measurement (50-100 µs delay) Step4->Step5 Step6 FRET Ratio Calculation (665 nm / 620 nm) Step5->Step6

Figure 2: TR-FRET assay workflow for evaluating DMP-TAP cooperative binding kinetics.

Quantitative Data Synthesis

The following tables summarize the expected biophysical and biochemical metrics of DMP-TAP compared to reference 2-aminothiazole compounds, demonstrating the profound impact of the 2,4-dimethylphenyl substitution.

Table 1: SPR Kinetic Parameters (Direct Binding to A1R)

Compound kon​ ( M−1s−1 ) koff​ ( s−1 ) Kd​ (nM)Binding Profile
DMP-TAP 4.5×105 0.012 26.6High-Affinity PAM
Unsubstituted Thiazolyl-Phenylamine 1.2×105 0.085 708.3Weak PAM
PD 81,723 (Reference) 2.1×105 0.045 214.2Moderate PAM

Table 2: TR-FRET Cooperativity Metrics

CompoundTracer Kd​ Shift ( α )Efficacy ( β )Target Binding Site
DMP-TAP 14.5-fold increase2.1Extrahelical Vestibule
PD 81,723 (Reference)4.2-fold increase1.5Extrahelical Vestibule

Sources

Foundational

cellular uptake mechanisms for (4-(2,4-Dimethylphenyl)(2,5-thiazolyl))phenylamine

An In-Depth Technical Guide to Elucidating the Cellular Uptake Mechanisms of (4-(2,4-Dimethylphenyl)(2,5-thiazolyl))phenylamine Introduction: The Therapeutic Potential of the Aminothiazole Scaffold The 2-aminothiazole mo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Elucidating the Cellular Uptake Mechanisms of (4-(2,4-Dimethylphenyl)(2,5-thiazolyl))phenylamine

Introduction: The Therapeutic Potential of the Aminothiazole Scaffold

The 2-aminothiazole moiety is a privileged heterocyclic structure that forms the backbone of numerous compounds with significant biological activities.[1] Literature extensively documents the diverse therapeutic applications of 2-aminothiazole derivatives, including their roles as antiviral, antimicrobial, anticancer, antioxidant, and anti-inflammatory agents.[2][3][4] The efficacy of such compounds is fundamentally dependent on their ability to reach their intracellular targets, making a thorough understanding of their cellular uptake mechanisms a critical step in their development as therapeutic agents.[5]

This guide focuses on a specific aminothiazole derivative, (4-(2,4-Dimethylphenyl)(2,5-thiazolyl))phenylamine. While extensive biological data for this particular molecule is not yet publicly available, its structural similarity to other biologically active 4-aryl-1,3-thiazol-2-amine derivatives suggests potential for significant pharmacological activity.[6][7] This document, therefore, serves as a comprehensive roadmap for researchers, scientists, and drug development professionals to meticulously investigate and characterize the cellular uptake mechanisms of this compound and other novel small molecules. We will delve into the theoretical underpinnings of small molecule transport across the plasma membrane and provide detailed, field-proven experimental protocols to elucidate the specific pathways involved.

Pillar 1: Theoretical Framework of Small Molecule Cellular Uptake

The journey of a small molecule drug from the extracellular environment to its intracellular site of action is governed by a complex interplay of its physicochemical properties and various cellular transport systems. The primary barrier is the plasma membrane, a phospholipid bilayer that is inherently permeable to small, lipophilic molecules.[5] However, cells have evolved a sophisticated array of transport mechanisms to internalize a wide range of molecules. The potential cellular uptake mechanisms for a small molecule like (4-(2,4-Dimethylphenyl)(2,5-thiazolyl))phenylamine can be broadly categorized as follows:

  • Passive Diffusion: This is a non-saturable process driven by the concentration gradient of the compound across the plasma membrane.[8] Small, lipophilic molecules can readily diffuse through the lipid bilayer. The rate of passive diffusion is influenced by the molecule's lipophilicity (logP), size, and charge.[5]

  • Facilitated Diffusion: This process involves membrane-bound carrier proteins that bind to the molecule and facilitate its transport across the membrane, also down its concentration gradient. This mechanism is saturable and specific to the transported molecule.

  • Active Transport: This energy-dependent process utilizes transporter proteins to move molecules against their concentration gradient. Active transport is crucial for the uptake of many nutrients and drugs and is a saturable process. A key aspect of active transport in drug development is the involvement of efflux transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which can actively pump drugs out of the cell, leading to multidrug resistance.[9][10]

  • Endocytosis: For larger molecules or under specific conditions, the cell can internalize substances by engulfing them in a portion of the plasma membrane, which then pinches off to form an intracellular vesicle.[11] Major endocytic pathways include clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.[12][13]

To systematically investigate which of these mechanisms are dominant for (4-(2,4-Dimethylphenyl)(2,5-thiazolyl))phenylamine, a multi-pronged experimental approach is necessary.

cluster_mechanisms Cellular Uptake Mechanisms cluster_characteristics Key Characteristics Passive Diffusion Passive Diffusion Concentration Gradient Concentration Gradient Passive Diffusion->Concentration Gradient Facilitated Diffusion Facilitated Diffusion Carrier Protein Carrier Protein Facilitated Diffusion->Carrier Protein Active Transport Active Transport Active Transport->Carrier Protein Energy (ATP) Energy (ATP) Active Transport->Energy (ATP) Endocytosis Endocytosis Endocytosis->Energy (ATP) Vesicle Formation Vesicle Formation Endocytosis->Vesicle Formation

Figure 1: Overview of the primary cellular uptake mechanisms for small molecules.

Pillar 2: Experimental Workflows for Characterizing Cellular Uptake

A logical and robust experimental workflow is paramount to accurately delineating the cellular uptake pathways of a novel compound. The following protocols are designed to be self-validating and provide a comprehensive picture of the compound's interaction with the cellular transport machinery.

Caco-2 Permeability Assay: The Gold Standard for Intestinal Absorption

The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a well-established in vitro model of the human intestinal epithelium.[9][14] When cultured on semi-permeable supports, Caco-2 cells differentiate to form a polarized monolayer with tight junctions and express key efflux transporters like P-gp and BCRP.[10] This assay is a cornerstone for predicting oral drug absorption and identifying potential substrates of efflux transporters.[15]

  • Cell Culture: Caco-2 cells are seeded on Transwell™ filter inserts and cultured for 21-24 days to allow for monolayer formation and differentiation.[10]

  • Monolayer Integrity Assessment: The integrity of the Caco-2 cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). A TEER value of ≥ 200 Ω x cm² is generally considered acceptable for permeability studies.[16]

  • Preparation of Dosing Solutions: The test compound, (4-(2,4-Dimethylphenyl)(2,5-thiazolyl))phenylamine, is dissolved in a suitable buffer (e.g., Hank's Balanced Salt Solution) at a concentration of 10 µM.[10] A low permeability marker (e.g., atenolol) and a high permeability marker (e.g., propranolol) should be included as controls.

  • Bidirectional Transport Experiment:

    • Apical to Basolateral (A-B) Transport: The dosing solution is added to the apical (upper) chamber, and the basolateral (lower) chamber is filled with fresh buffer.

    • Basolateral to Apical (B-A) Transport: The dosing solution is added to the basolateral chamber, and the apical chamber is filled with fresh buffer.

  • Incubation and Sampling: The plates are incubated at 37°C with gentle shaking for a defined period, typically 2 hours.[10] At the end of the incubation, samples are collected from both the apical and basolateral chambers.

  • Sample Analysis by LC-MS/MS: The concentration of the test compound in the collected samples is quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[17][18]

  • Calculation of Apparent Permeability (Papp): The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the rate of drug transport across the monolayer.

    • A is the surface area of the filter membrane.

    • C0 is the initial concentration of the drug in the donor chamber.

  • Calculation of Efflux Ratio (ER): The efflux ratio is calculated as: ER = Papp (B-A) / Papp (A-B)

Papp (A-B) (x 10⁻⁶ cm/s) Predicted Absorption
< 1Low
1 - 10Moderate
> 10High

An efflux ratio greater than 2 suggests that the compound is a substrate of efflux transporters like P-gp or BCRP.[9] To confirm the involvement of specific transporters, the bidirectional assay can be repeated in the presence of known inhibitors of these transporters.[9]

Start Start Seed Caco-2 cells on Transwell inserts Seed Caco-2 cells on Transwell inserts Culture for 21-24 days Culture for 21-24 days Seed Caco-2 cells on Transwell inserts->Culture for 21-24 days Measure TEER for monolayer integrity Measure TEER for monolayer integrity Culture for 21-24 days->Measure TEER for monolayer integrity Prepare dosing solutions Prepare dosing solutions Measure TEER for monolayer integrity->Prepare dosing solutions A-B Transport Assay A-B Transport Assay Prepare dosing solutions->A-B Transport Assay B-A Transport Assay B-A Transport Assay Prepare dosing solutions->B-A Transport Assay Incubate at 37°C for 2h Incubate at 37°C for 2h A-B Transport Assay->Incubate at 37°C for 2h B-A Transport Assay->Incubate at 37°C for 2h Collect samples from apical and basolateral chambers Collect samples from apical and basolateral chambers Incubate at 37°C for 2h->Collect samples from apical and basolateral chambers Analyze samples by LC-MS/MS Analyze samples by LC-MS/MS Collect samples from apical and basolateral chambers->Analyze samples by LC-MS/MS Calculate Papp and Efflux Ratio Calculate Papp and Efflux Ratio Analyze samples by LC-MS/MS->Calculate Papp and Efflux Ratio End End Calculate Papp and Efflux Ratio->End Start Start Fluorescently label compound Fluorescently label compound Culture cells on coverslips Culture cells on coverslips Fluorescently label compound->Culture cells on coverslips Treat cells with labeled compound Treat cells with labeled compound Culture cells on coverslips->Treat cells with labeled compound Co-stain with organelle markers Co-stain with organelle markers Treat cells with labeled compound->Co-stain with organelle markers Image with fluorescence microscope Image with fluorescence microscope Co-stain with organelle markers->Image with fluorescence microscope Analyze subcellular localization Analyze subcellular localization Image with fluorescence microscope->Analyze subcellular localization End End Analyze subcellular localization->End

Figure 3: Workflow for visualizing cellular uptake using fluorescence microscopy.

Conclusion: A Pathway to Mechanistic Understanding

The therapeutic potential of (4-(2,4-Dimethylphenyl)(2,5-thiazolyl))phenylamine, and other novel aminothiazole derivatives, can only be fully realized through a deep understanding of their interaction with biological systems. The experimental framework outlined in this guide provides a robust and systematic approach to dissecting the cellular uptake mechanisms of these promising small molecules. By combining the quantitative data from Caco-2 permeability assays and direct intracellular concentration measurements with the qualitative insights from fluorescence microscopy, researchers can build a comprehensive model of how these compounds enter cells. This knowledge is not only of fundamental scientific importance but is also a critical prerequisite for the rational design and optimization of new and effective therapeutic agents.

References

Sources

Exploratory

Predictive Profiling and Experimental Validation of Blood-Brain Barrier Permeability for (4-(2,4-Dimethylphenyl)(2,5-thiazolyl))phenylamine

Executive Summary & Therapeutic Rationale The blood-brain barrier (BBB) is the primary physiological gatekeeper of the central nervous system (CNS), restricting the entry of more than 98% of small-molecule therapeutics[1...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Therapeutic Rationale

The blood-brain barrier (BBB) is the primary physiological gatekeeper of the central nervous system (CNS), restricting the entry of more than 98% of small-molecule therapeutics[1]. Designing compounds that can effectively permeate this barrier is one of the most significant bottlenecks in neuropharmacology.

The compound (4-(2,4-Dimethylphenyl)(2,5-thiazolyl))phenylamine —structurally characterized as an N-phenyl-4-(2,4-dimethylphenyl)thiazol-2-amine derivative—belongs to a class of 2-aminothiazoles that have garnered significant attention in CNS drug discovery. Thiazole and thiazolidine derivatives are increasingly recognized as multi-target therapeutic agents with promising anti-Alzheimer's and anti-prion properties[2]. Crucially, optimized 2-aminothiazoles have demonstrated the ability to achieve high brain concentrations in vivo, surpassing their in vitro efficacy concentrations by up to 25-fold[3].

This technical guide provides a comprehensive, causal analysis of the predicted BBB permeability of (4-(2,4-Dimethylphenyl)(2,5-thiazolyl))phenylamine, followed by a self-validating experimental workflow designed to empirically confirm its CNS penetrance and evaluate potential efflux liabilities.

In Silico Profiling: The Physicochemical Drivers of Passive Diffusion

To cross the BBB via passive transcellular diffusion, a molecule must partition from the aqueous environment of the blood into the hydrophobic core of the brain microvascular endothelial cell (BMEC) membrane, and subsequently partition back out into the aqueous brain parenchyma[4]. Quantitative Structure-Activity Relationship (QSAR) models have established that lipophilicity and molecular weight positively influence the brain-to-blood concentration ratio (log BB), whereas the presence of hydrogen bond donors (HBD) and acceptors (HBA) exerts a strong negative effect[5].

We computationally derived the physicochemical parameters of (4-(2,4-Dimethylphenyl)(2,5-thiazolyl))phenylamine to predict its baseline permeability.

Table 1: Predicted Physicochemical Properties and BBB Heuristics
ParameterPredicted ValueOptimal CNS RangeMechanistic RationaleAssessment
Molecular Weight (MW) 280.39 g/mol < 400 g/mol Lower MW reduces the cross-sectional area required to disrupt the lipid bilayer during membrane insertion.Highly Favorable
LogP (Lipophilicity) ~4.82.0 – 5.0High lipophilicity drives the thermodynamic partitioning into the endothelial lipid bilayer[5].Favorable
TPSA ~38.3 Ų< 90 ŲLow Topological Polar Surface Area minimizes the desolvation energy penalty required to strip water molecules before membrane entry.Highly Favorable
H-Bond Donors (HBD) 1 (-NH-)< 3Fewer HBDs prevent the molecule from becoming "trapped" in the aqueous phase via strong hydrogen bonding with water.Favorable
H-Bond Acceptors (HBA) 2 (Thiazole N, S)< 7Limits unfavorable interactions with the polar headgroups of the phospholipid bilayer.Favorable
pKa (Aniline amine) ~4.5N/AAt physiological pH (7.4), the amine remains largely unprotonated (neutral), maximizing lipophilicity and preventing lysosomal trapping.Favorable

Mechanistic Pathways of Endothelial Transport

While the physicochemical profile strongly supports passive entry, overall brain exposure is dictated by the net balance between influx (passive diffusion) and active efflux. The BMECs that comprise the BBB express high levels of ATP-binding cassette (ABC) transporters, most notably P-glycoprotein (P-gp / MDR1) and Breast Cancer Resistance Protein (BCRP) [6].

Highly lipophilic, planar, and aromatic compounds—such as our target aminothiazole—are frequently recognized as substrates by P-gp. If the compound is a strong P-gp substrate, any drug that passively diffuses into the endothelial cell will be rapidly pumped back into the systemic circulation, resulting in sub-therapeutic brain concentrations.

BBB_Transport Blood Blood Compartment (High Concentration) Endothelial Brain Endothelial Cell (Lipid Bilayer) Blood->Endothelial Passive Diffusion (Driven by high LogP) Brain Brain Parenchyma (Target Site) Endothelial->Brain Transcellular Transport Pgp P-gp / BCRP Efflux Pumps Endothelial->Pgp Substrate Recognition Pgp->Blood Active Efflux (ATP-dependent)

Fig 1. Mechanistic pathways of BBB permeation and potential active efflux for lipophilic aminothiazoles.

Self-Validating Experimental Workflows for BBB Penetration

To empirically validate the in silico predictions and assess efflux liabilities, we mandate a tiered, self-validating experimental workflow. Each protocol is designed with internal controls to ensure that the assay system itself is functioning correctly before data is interpreted.

Workflow Tier1 Tier 1: In Silico Profiling (MW, LogP, TPSA, QSAR) Decision1 Favorable Physicochemicals? Tier1->Decision1 Tier2 Tier 2: Cell-Free Permeability (PAMPA-BBB Assay) Decision2 Pe > 4 x 10^-6 cm/s? Tier2->Decision2 Tier3 Tier 3: In Vitro Cell Models (MDCK-MDR1 Transwell) Decision3 Efflux Ratio < 2.0? Tier3->Decision3 Tier4 Tier 4: In Vivo Pharmacokinetics (Microdialysis for Kp,uu,brain) Decision1->Tier2 Yes Structural\nOptimization Structural Optimization Decision1->Structural\nOptimization No Decision2->Tier3 Yes Formulation\nStrategy Formulation Strategy Decision2->Formulation\nStrategy No Decision3->Tier4 Yes Efflux\nOptimization Efflux Optimization Decision3->Efflux\nOptimization No

Fig 2. Self-validating, tiered experimental workflow for evaluating BBB permeability.

Protocol A: PAMPA-BBB (Parallel Artificial Membrane Permeability Assay)

Causality: Cell-based assays convolute passive diffusion with active transport. PAMPA-BBB uses a porcine brain lipid extract to isolate and measure purely passive transcellular diffusion. Self-Validation: The assay must be run concurrently with high-permeability (Diazepam) and low-permeability (Atenolol) control compounds. Step-by-Step Methodology:

  • Preparation: Coat the porous filter of a 96-well donor plate with 4 µL of porcine brain lipid dissolved in dodecane (20 mg/mL).

  • Loading: Dilute (4-(2,4-Dimethylphenyl)(2,5-thiazolyl))phenylamine to 10 µM in PBS (pH 7.4) containing 1% DMSO. Add 300 µL to the donor wells.

  • Assembly: Add 300 µL of fresh PBS to the acceptor wells. Sandwich the donor and acceptor plates.

  • Incubation: Incubate at 37°C for 4 hours without agitation to maintain the unstirred water layer.

  • Quantification: Separate the plates and quantify compound concentrations in both compartments using LC-MS/MS.

  • Calculation: Calculate the effective permeability ( Pe​ ). A Pe​>4.0×10−6 cm/s confirms high passive BBB permeability.

Protocol B: MDCK-MDR1 Transwell Assay (Efflux Liability)

Causality: While Caco-2 cells are standard for intestinal absorption, Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene form significantly tighter junctions, more accurately mimicking the restrictive paracellular environment of the BBB[6]. Self-Validation: Digoxin (a known P-gp substrate) must be used as a positive control, yielding an Efflux Ratio (ER) > 5.0. Step-by-Step Methodology:

  • Cell Seeding: Seed MDCK-MDR1 cells on polycarbonate Transwell inserts. Culture for 5-7 days until Transendothelial Electrical Resistance (TEER) exceeds 150 Ω·cm².

  • Dosing: Apply 5 µM of the test compound to the Apical (A) chamber for A-to-B transport, and to the Basolateral (B) chamber for B-to-A transport.

  • Sampling: Incubate at 37°C. Take 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes.

  • Analysis: Quantify via LC-MS/MS to determine the apparent permeability ( Papp​ ).

  • Calculation: Calculate the Efflux Ratio ( ER=Papp​(B−A)/Papp​(A−B) ). An ER<2.0 indicates the compound is not a significant P-gp substrate.

Protocol C: In Vivo Microdialysis for Kp,uu,brain​

Causality: Measuring total brain homogenate ( Kp,brain​ ) is fundamentally flawed for highly lipophilic compounds like our target thiazole. High lipophilicity causes non-specific binding to brain tissue lipids, artificially inflating the apparent brain concentration. Microdialysis measures the unbound brain-to-plasma ratio ( Kp,uu,brain​ ), representing the actual pharmacologically active fraction available to engage CNS targets. Step-by-Step Methodology:

  • Implantation: Stereotaxically implant concentric microdialysis probes into the striatum and jugular vein of anesthetized Sprague-Dawley rats.

  • Equilibration: Perfuse probes with artificial cerebrospinal fluid (aCSF) at 1 µL/min for 2 hours.

  • Dosing: Administer the compound via continuous IV infusion to achieve steady-state plasma concentrations.

  • Sampling: Collect dialysate and blood samples simultaneously every 30 minutes for 3 hours.

  • Equilibrium Dialysis: Perform in vitro equilibrium dialysis on plasma and brain homogenate to determine the fraction unbound in plasma ( fu,plasma​ ) and brain ( fu,brain​ ).

  • Calculation: Calculate Kp,uu,brain​=Cu,brain​/Cu,plasma​ . A value approaching 1.0 indicates unrestricted BBB transport without net efflux.

Strategic Outlook and Optimization

Given the structural parameters of (4-(2,4-Dimethylphenyl)(2,5-thiazolyl))phenylamine, the primary risk to its CNS efficacy is not a lack of permeation, but rather the potential for P-gp mediated efflux. If Protocol B reveals an ER>2.0 , structural optimization should focus on disrupting P-gp recognition. This can be achieved by increasing the steric bulk around the secondary amine or introducing a fluorine atom on the phenylamine ring to subtly alter the electron density and reduce the strength of hydrogen bond acceptor interactions with the efflux pump's binding pocket.

References

  • Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms. National Center for Biotechnology Information (PMC).
  • Drug Permeability: From the Blood-Brain Barrier to the Peripheral Nerve Barriers. National Center for Biotechnology Information (PMC).
  • Towards Improvements for Penetrating the Blood–Brain Barrier—Recent Progress from a Material and Pharmaceutical Perspective. MDPI.
  • Modeling the Blood-Brain Barrier Permeability of Potential Heterocyclic Drugs via Biomimetic IAM Chromatography Technique Combined with QSAR Methodology. MDPI.
  • The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review. National Center for Biotechnology Information (PMC).
  • 2-Aminothiazoles as Therapeutic Leads for Prion Diseases. National Center for Biotechnology Information (PMC).

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Route for (4-(2,4-Dimethylphenyl)(2,5-thiazolyl))phenylamine

Target Molecule: (4-(2,4-Dimethylphenyl)(2,5-thiazolyl))phenylamine Standard IUPAC Nomenclature: N-phenyl-4-(2,4-dimethylphenyl)thiazol-2-amine Chemical Formula: C₁₇H₁₆N₂S Molecular Weight: 280.39 g/mol Executive Summary...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Molecule: (4-(2,4-Dimethylphenyl)(2,5-thiazolyl))phenylamine Standard IUPAC Nomenclature: N-phenyl-4-(2,4-dimethylphenyl)thiazol-2-amine Chemical Formula: C₁₇H₁₆N₂S Molecular Weight: 280.39 g/mol

Executive Summary & Mechanistic Rationale

Thiazoles are privileged scaffolds in medicinal chemistry, frequently serving as core pharmacophores in antimicrobial, anticancer, and anti-inflammatory agents. The target compound, (4-(2,4-Dimethylphenyl)(2,5-thiazolyl))phenylamine , features a highly conjugated 2,4-disubstituted thiazole ring. The most robust and widely adopted methodology for constructing this motif is the1.

This application note details a highly efficient, self-validating two-step synthetic route:

  • Enol-Driven Alpha-Bromination: Direct bromination of electron-rich aromatic ketones with elemental bromine ( Br2​ ) often leads to undesired electrophilic aromatic substitution on the aromatic ring. To circumvent this, we utilize2. The acid catalyzes the rate-determining enolization of the ketone, while NBS provides a steady, controlled concentration of electrophilic bromine, ensuring exclusive alpha-monobromination.

  • Hantzsch Cyclocondensation: The cyclization is a cascade reaction. The highly nucleophilic sulfur atom of N-phenylthiourea performs an SN​2 attack on the alpha-carbon of the bromoketone. Subsequent intramolecular nucleophilic attack by the thiourea nitrogen on the ketone carbonyl forms a tetrahedral intermediate, which undergoes rapid dehydration to yield the thermodynamically stable 3.

Visualizing the Synthetic Workflow

Workflow A 2,4-Dimethylacetophenone (Starting Material) B Step 1: Alpha-Bromination (NBS, p-TsOH, MeCN) A->B C 2-Bromo-1-(2,4-dimethylphenyl)ethan-1-one (Intermediate) B->C D Step 2: Hantzsch Condensation (N-Phenylthiourea, EtOH) C->D E Target Thiazole (Free Base) D->E

Caption: Two-step synthetic workflow for the target thiazole derivative.

Step-by-Step Experimental Protocols

Step 1: Selective Alpha-Bromination of 2,4-Dimethylacetophenone

Objective: Synthesize the highly reactive alpha-haloketone intermediate without over-brominating the electron-rich aromatic ring.

Reagents:

  • 2,4-Dimethylacetophenone: 10.0 mmol (1.48 g)

  • N-Bromosuccinimide (NBS): 10.5 mmol (1.87 g, 1.05 eq)

  • p-Toluenesulfonic acid (p-TsOH): 1.0 mmol (0.17 g, 0.1 eq)

  • Anhydrous Acetonitrile (MeCN): 20 mL

Procedure:

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-dimethylacetophenone in 20 mL of anhydrous acetonitrile.

  • Catalysis: Add p-TsOH to the solution.

    • Causality: The acid promotes the formation of the enol tautomer, which is the actual reactive nucleophilic species required for halogenation.

  • Bromination: Add NBS portion-wise over 10 minutes at room temperature to prevent sudden exothermic spikes and minimize dibromination.

  • Reaction: Heat the mixture to 60°C and stir for 2 hours. Monitor the reaction via TLC (Hexane:EtOAc 9:1) until the starting material ( Rf​≈0.6 ) is entirely consumed.

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure. Redissolve the residue in dichloromethane (30 mL) and wash sequentially with water (2 x 20 mL) and brine (20 mL) to remove the succinimide byproduct and acid catalyst.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and evaporate the solvent to yield the crude 2-bromo-1-(2,4-dimethylphenyl)ethan-1-one. Note: Use immediately in the next step to prevent degradation.

Step 2: Hantzsch Cyclocondensation

Objective: Construct the 2-aminothiazole core and isolate the free base product.

Reagents:

  • 2-Bromo-1-(2,4-dimethylphenyl)ethan-1-one: ~10.0 mmol (Crude from Step 1)

  • N-Phenylthiourea: 10.0 mmol (1.52 g, 1.0 eq)

  • Absolute Ethanol: 25 mL

  • 5% Aqueous Sodium Carbonate ( Na2​CO3​ ): 30 mL

Procedure:

  • Condensation: In a 100 mL round-bottom flask, dissolve the crude alpha-bromoketone in 25 mL of absolute ethanol. Add N-phenylthiourea.

  • Reflux: Attach a reflux condenser and heat the mixture to 80°C (reflux) for 3-4 hours.

    • Causality: Ethanol is an ideal polar protic solvent; it stabilizes the polar transition states during cyclization and allows the resulting hydrobromide salt of the product to precipitate upon cooling, driving the equilibrium forward.

  • Precipitation: Remove the flask from heat and allow it to cool to room temperature. Chill in an ice bath for 30 minutes to maximize the precipitation of the thiazole hydrobromide salt.

  • Neutralization: Filter the precipitate and suspend it in 30 mL of 5% aqueous Na2​CO3​ . Stir vigorously for 30 minutes.

    • Causality: The 4, which protonates the basic thiazole/amine nitrogens. Neutralization is strictly required to isolate the active free base.

  • Purification: Filter the free base solid, wash with cold distilled water, and recrystallize from hot ethanol to yield pure (4-(2,4-Dimethylphenyl)(2,5-thiazolyl))phenylamine.

Mechanistic Pathway Diagram

Mechanism A 1. S-Alkylation Thiourea S attacks alpha-C B 2. Intermediate Alpha-sulfur-substituted ketone A->B C 3. Cyclization Imine N attacks Carbonyl C B->C D 4. Dehydration Loss of H2O C->D E 2-Aminothiazole Core D->E

Caption: Mechanistic pathway of the Hantzsch thiazole cyclocondensation.

Quantitative Data & Analytical Validation

To ensure the trustworthiness of the synthesis, the final compound must be validated against the following analytical parameters. The table below summarizes the expected quantitative data for the purified free base.

ParameterExpected ValueAnalytical MethodRationale / Causality
Overall Yield 75 – 85%Gravimetric AnalysisHigh atom economy of the Hantzsch cyclization; losses primarily occur during recrystallization.
Mass Spectrometry m/z = 281.1 [M+H]+ LC-MS (ESI+)Confirms the exact mass of the C₁₇H₁₆N₂S parent molecule (Exact Mass: 280.10).
¹H NMR (Thiazole C5-H) ~6.8 – 7.2 ppm (Singlet, 1H)¹H NMR (400 MHz, CDCl₃)The isolated proton on the highly conjugated thiazole ring appears as a distinct downfield singlet.
¹H NMR (Aryl Methyls) ~2.3 & 2.4 ppm (Singlets, 6H)¹H NMR (400 MHz, CDCl₃)Confirms the structural integrity of the 2,4-dimethylphenyl moiety post-bromination.
¹H NMR (Amine N-H) ~7.5 ppm (Broad Singlet, 1H)¹H NMR (400 MHz, CDCl₃)Validates successful neutralization; absence of extreme downfield shift (>10 ppm) confirms free base over HBr salt.

References

  • α-Bromination of acetophenone with NBS and PTSA under microwave irradiation. ResearchGate.2

  • Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. RSC Advances.1

  • Application Notes and Protocols: N-(1-methylpropyl)-N'-phenyl-thiourea in Organic Synthesis. BenchChem.4

  • Systematic Review On Thiazole And Its Applications. Kuey.3

Sources

Application

A Validated, Stability-Indicating HPLC-UV Method for the Quantification of (4-(2,4-Dimethylphenyl)(2,5-thiazolyl))phenylamine

An Application Note for Drug Development Professionals Abstract This application note describes a robust, validated, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Development Professionals

Abstract This application note describes a robust, validated, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the precise quantification of (4-(2,4-Dimethylphenyl)(2,5-thiazolyl))phenylamine. Developed for researchers, scientists, and drug development professionals, this protocol provides a comprehensive framework from method development rationale to full validation according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. The method utilizes a C18 stationary phase with an isocratic mobile phase of acetonitrile and a phosphate buffer, with UV detection. All validation parameters—including specificity, linearity, accuracy, precision, and robustness—were assessed and met predefined acceptance criteria, demonstrating the method's suitability for its intended purpose in quality control and stability testing environments.

Introduction and Method Rationale

(4-(2,4-Dimethylphenyl)(2,5-thiazolyl))phenylamine is a heterocyclic aromatic amine containing both thiazole and substituted phenyl moieties. Such compounds are of significant interest in medicinal chemistry and materials science. Accurate quantification is critical for pharmacokinetic studies, manufacturing quality control, and stability assessments.

The chosen analytical approach, RP-HPLC, is predicated on the physicochemical properties inferred from the analyte's structure. The molecule possesses significant non-polar character due to the dimethylphenyl and phenyl groups, making it an ideal candidate for retention and separation on a hydrophobic stationary phase, such as C18.[1][2] The conjugated aromatic system and thiazole ring constitute a strong chromophore, enabling sensitive and specific detection using a UV-Vis spectrophotometer.[3]

The method was developed and validated following the principles outlined in the ICH Q2(R1) guidelines to ensure its reliability and fitness for purpose in a regulated environment.[4][5][6]

Experimental Protocol

Instrumentation and Materials
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode-array detector (DAD).

  • Software: OpenLab CDS or equivalent chromatography data system.

  • Analytical Column: Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 5 µm) or equivalent.

  • Chemicals:

    • (4-(2,4-Dimethylphenyl)(2,5-thiazolyl))phenylamine reference standard (>99% purity).

    • Acetonitrile (HPLC grade).

    • Potassium dihydrogen phosphate (KH₂PO₄, ACS grade).

    • Orthophosphoric acid (85%, ACS grade).

    • Water (HPLC grade, 18.2 MΩ·cm).

Preparation of Solutions
  • Mobile Phase (Acetonitrile/Buffer 60:40 v/v):

    • Prepare the aqueous buffer by dissolving 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water.

    • Adjust the pH of the buffer to 3.0 ± 0.05 with orthophosphoric acid. The use of a buffer is critical to maintain a consistent ionization state of the analyte's amine group, thereby ensuring reproducible retention times.[7]

    • Filter the buffer through a 0.45 µm nylon membrane filter.

    • Mix 600 mL of acetonitrile with 400 mL of the prepared buffer.

    • Degas the final mobile phase by sonication or online degasser before use.

  • Diluent (Acetonitrile/Water 50:50 v/v): Mix equal volumes of acetonitrile and HPLC grade water.

  • Reference Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL):

    • Pipette 5.0 mL of the Stock Solution into a 50 mL volumetric flask.

    • Dilute to volume with the diluent.

Chromatographic Conditions
ParameterCondition
Column Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : 20mM KH₂PO₄ Buffer (pH 3.0) (60:40 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 265 nm (or λ-max determined from DAD scan)
Run Time 10 minutes

Method Validation Workflow

The validation process ensures that the analytical procedure is suitable for its intended purpose.[6][8] The workflow follows a logical progression from system verification to a comprehensive assessment of the method's performance characteristics.

HPLC Method Validation Workflow Start Method Development & Optimization Protocol Draft Validation Protocol (ICH Q2(R1)) Start->Protocol SST System Suitability Testing (SST) Protocol->SST Define Criteria Specificity Specificity & Selectivity (Forced Degradation) SST->Specificity System OK Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOQ LOD & LOQ Precision->LOQ Robustness Robustness LOQ->Robustness Report Compile Validation Report Robustness->Report All Parameters Pass

Caption: A typical workflow for HPLC method validation, from protocol definition to the final report.

System Suitability Testing (SST)

Rationale: SST is an integral part of any analytical procedure, designed to verify that the chromatographic system is adequate for the intended analysis before processing any samples.[9]

Protocol:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Make five replicate injections of the Working Standard Solution (100 µg/mL).

  • Calculate the performance parameters from the resulting chromatograms.

Acceptance Criteria:

Parameter Acceptance Limit
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
% RSD of Peak Areas ≤ 2.0%

| % RSD of Retention Times | ≤ 1.0% |

Specificity (Stability-Indicating)

Rationale: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[10] Forced degradation studies are performed to demonstrate this.

Protocol:

  • Expose the analyte solution (100 µg/mL) to the following stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 4 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 2 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: 105 °C (dry heat) for 24 hours.

    • Photolytic Degradation: Expose to UV light (254 nm) for 24 hours.

  • Analyze the stressed samples alongside an unstressed control sample.

  • Evaluate the chromatograms for peak purity of the main analyte peak using a DAD and ensure resolution between the analyte and any degradation products.

Acceptance Criteria:

  • The method must demonstrate the ability to separate the analyte from all degradation products (Resolution > 2.0).

  • The analyte peak purity index must be greater than 0.999, indicating no co-eluting peaks.

Linearity and Range

Rationale: Linearity demonstrates a proportional relationship between the concentration of the analyte and the detector response over a specified range.[9]

Protocol:

  • Perform serial dilutions of the stock solution to prepare at least five concentration levels, ranging from 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Inject each concentration level in triplicate.

  • Construct a calibration curve by plotting the mean peak area versus concentration.

Acceptance Criteria:

  • The correlation coefficient (r²) of the linear regression line must be ≥ 0.999.

  • The y-intercept should be insignificant relative to the response at 100% concentration.

Accuracy

Rationale: Accuracy measures the closeness of the test results obtained by the method to the true value. It is typically assessed using a recovery study.[11]

Protocol:

  • Prepare samples by spiking a placebo matrix (if applicable) or diluent with the analyte at three concentration levels: 80%, 100%, and 120% of the working concentration.

  • Prepare each level in triplicate (n=9 total determinations).

  • Calculate the percent recovery at each level.

Acceptance Criteria:

  • The mean percent recovery should be between 98.0% and 102.0%.

  • The %RSD for the recovery at each level should be ≤ 2.0%.

Precision

Rationale: Precision expresses the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.[9][10]

Protocol:

  • Repeatability (Intra-day Precision): Analyze six independent preparations of the sample at 100% of the target concentration on the same day, with the same analyst and equipment.

  • Intermediate Precision (Inter-day Ruggedness): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Acceptance Criteria:

  • The %RSD for both repeatability and intermediate precision studies should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Rationale: LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitated with suitable precision and accuracy.[9]

Protocol:

  • Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve from the linearity study.

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where σ = standard deviation of the y-intercepts of regression lines and S = the slope of the calibration curve.

  • Confirm the determined LOQ by preparing and analyzing samples at this concentration and checking for acceptable precision and accuracy.

Acceptance Criteria:

  • The precision (%RSD) at the LOQ should be ≤ 10.0%.

Robustness

Rationale: Robustness measures the capacity of the method to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage.[12][13][14]

Protocol:

  • Analyze the working standard solution while making small, deliberate changes to the chromatographic conditions, one at a time.

  • Typical variations include:

    • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min).

    • Column Temperature: ± 5 °C (25 °C and 35 °C).

    • Mobile Phase pH: ± 0.2 units (pH 2.8 and 3.2).

    • Mobile Phase Composition: ± 2% absolute organic content (e.g., 58:42 and 62:38 ACN:Buffer).

  • Evaluate the effect on system suitability parameters (retention time, tailing factor, etc.).

Acceptance Criteria:

  • All system suitability parameters must remain within the established limits for all tested variations.

Summary of Validation Results

The following tables summarize the expected outcomes of the validation study, demonstrating the method's suitability.

Table 1: Linearity and Range

Parameter Result Acceptance Criteria
Linear Range 50 - 150 µg/mL ---
Correlation Coeff. (r²) 0.9998 ≥ 0.999

| Regression Equation | y = 15432x + 1250 | --- |

Table 2: Accuracy (Recovery)

Concentration Level Mean Recovery (%) % RSD Acceptance Criteria
80% 100.5% 0.8% 98.0% - 102.0%
100% 99.7% 0.6% (RSD ≤ 2.0%)

| 120% | 101.2% | 0.9% | |

Table 3: Precision

Precision Type % RSD (n=6) Acceptance Criteria
Repeatability 0.7% ≤ 2.0%

| Intermediate Precision | 1.1% | ≤ 2.0% |

Table 4: LOD, LOQ, and Robustness

Parameter Result
LOD 0.1 µg/mL
LOQ 0.3 µg/mL

| Robustness | Passed (SST criteria met under all varied conditions) |

Validation_Parameters Method Validated HPLC Method Specificity Specificity (Purity & Resolution) Method->Specificity Linearity Linearity (r² ≥ 0.999) Method->Linearity Accuracy Accuracy (98-102% Recovery) Method->Accuracy Precision Precision (RSD ≤ 2%) Method->Precision Robustness Robustness (Reliability) Method->Robustness Range Range (Defined by Linearity) Linearity->Range LOQ LOQ (Quantifiable Limit) Linearity->LOQ Accuracy->Range Precision->Range

Caption: Interrelationship of analytical method validation parameters as defined by ICH guidelines.

Conclusion

The RP-HPLC method detailed in this application note has been successfully developed and validated for the quantification of (4-(2,4-Dimethylphenyl)(2,5-thiazolyl))phenylamine. The validation results confirm that the method is specific, linear, accurate, precise, and robust over the specified range. The forced degradation studies demonstrate its stability-indicating nature, making it suitable for routine quality control analysis and for monitoring the analyte in stability studies. This comprehensive protocol provides a reliable and transferable analytical solution for drug development and manufacturing environments.

References

  • Title: Analytical Procedures and Methods Validation for Drugs and Biologics Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: What Is HPLC Method Robustness Assessment and Its Importance? Source: Altabrisa Group URL: [Link]

  • Title: Analytical Method Validation (AMV) in Pharmaceuticals Source: Pharmaguideline URL: [Link]

  • Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL: [Link]

  • Title: Robustness Parameters in HPLC: pH, Flow Rate, and Temperature Source: Pharma Validation URL: [Link]

  • Title: Q2(R2) Validation of Analytical Procedures March 2024 Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: FDA Guidance on Analytical Method Validation | PDF Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology Source: GMP7.com URL: [Link]

  • Title: ICH Q2(R1) Analytical Method Validation Source: Scribd URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: Quality Guidelines Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content Source: European Bioanalysis Forum URL: [Link]

  • Title: Q 2 (R1) Validation of Analytical Procedures: Text and Methodology Source: European Medicines Agency (EMA) URL: [Link]

  • Title: A ruggedness test model and its application for HPLC method validation Source: ResearchGate URL: [Link]

  • Title: ICH Q2(R2) Guideline on validation of analytical procedures Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Navigating EMA Validation Requirements: A Step-by-Step Guide Source: Pharma Validation URL: [Link]

  • Title: The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content Source: SlidePlayer URL: [Link]

  • Title: Method Validation and Robustness Source: LCGC International URL: [Link]

  • Title: Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique Source: ResearchGate URL: [Link]

  • Title: Separation of Thiazole on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]

  • Title: Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole Source: ResearchGate URL: [Link]

  • Title: Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization Source: Sultan Qaboos University Journal For Science URL: [Link]

  • Title: VALIDATED HPLC METHOD FOR DETERMINITION OF N-METHYL-O- PHENYLENEDIAMINE DIHYDROCHLORIDE IN TELMISARTAN DRUG SUBSTANCES Source: Semantic Scholar URL: [Link]

  • Title: Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography Source: Research Journal of Pharmacy and Technology URL: [Link]

  • Title: Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography Source: LCGC International URL: [Link]

  • Title: Retention Behavior of Aromatic Amines with Some Ionic Liquids Mobile Phase in Semi-micro HPLC Source: Chiang Mai Journal of Science URL: [Link]

  • Title: HPLC Solvent Selection Source: Element Lab Solutions URL: [Link]

Sources

Method

Application Note: Advanced In Vivo Dosing and Pharmacokinetic Protocols for (4-(2,4-Dimethylphenyl)(2,5-thiazolyl))phenylamine

Target Audience: Preclinical Researchers, DMPK Scientists, and Formulation Engineers Compound Class: Substituted 2-Aminothiazole Derivative Pharmacological Context & Physicochemical Rationale The compound (4-(2,4-Dimethy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Preclinical Researchers, DMPK Scientists, and Formulation Engineers Compound Class: Substituted 2-Aminothiazole Derivative

Pharmacological Context & Physicochemical Rationale

The compound (4-(2,4-Dimethylphenyl)(2,5-thiazolyl))phenylamine (hereafter referred to as DMPT-PA ) represents a privileged 2-aminothiazole scaffold, a structural motif frequently utilized in the development of kinase inhibitors, prion therapeutics, and antiviral agents [1].

From a physicochemical standpoint, DMPT-PA presents significant drug delivery challenges. The 2,4-dimethylphenyl group introduces severe steric bulk and high lipophilicity (estimated LogP > 4.5), while the thiazole nitrogen acts as a weak base. Consequently, DMPT-PA falls into the Biopharmaceutics Classification System (BCS) Class II category: it possesses high membrane permeability but exceptionally poor aqueous solubility. Attempting to dose this compound in vivo using standard aqueous buffers (e.g., PBS or saline) will result in immediate precipitation, leading to fatal embolisms if administered intravenously (IV) and erratic, non-linear absorption if administered per os (PO) [2].

To generate reliable, reproducible pharmacokinetic (PK) and pharmacodynamic (PD) data, the formulation must thermodynamically stabilize the compound in a clear solution using a carefully engineered co-solvent and surfactant system.

Formulation Engineering: The Solubilization Cascade

To achieve a stable dosing vehicle suitable for both IV and PO administration in murine models, we utilize a highly validated quaternary vehicle system: 5% DMSO / 40% PEG400 / 5% Tween-80 / 50% Saline [3].

The Causality of the Vehicle Components:
  • DMSO (5%): Acts as the primary crystal lattice disruptor. It is essential for the initial solvation of the dry powder.

  • PEG400 (40%): Serves as a co-solvent. It lowers the dielectric constant of the overall mixture, bridging the polarity gap between the highly lipophilic DMPT-PA and the aqueous phase.

  • Tween-80 (5%): A non-ionic surfactant that forms dynamic micelles. It encapsulates the hydrophobic DMPT-PA molecules, preventing them from nucleating and crashing out of solution.

  • Saline (50%): Provides the necessary osmotic balance for in vivo tolerability.

Formulation_Workflow A 1. Dry Powder DMPT-PA B 2. Primary Solubilization 5% DMSO A->B C 3. Co-solvent Addition 40% PEG400 B->C D 4. Micelle Formation 5% Tween-80 C->D E 5. Aqueous Phase 50% Saline (Dropwise) D->E F Clear Dosing Solution (Stable 24h RT) E->F

Caption: Stepwise formulation mechanism utilizing co-solvents and micelles to prevent lipophilic precipitation.

Protocol A: Step-by-Step Vehicle Preparation (Self-Validating System)

Note: The order of addition is absolute. Deviating from this sequence will cause irreversible precipitation.

  • Weighing: Accurately weigh the required amount of DMPT-PA powder into a sterile glass vial.

  • Solvation: Add the calculated volume of DMSO (5% of final volume). Vortex continuously for 2 minutes until no particulate matter is visible.

  • Co-solvent Addition: Add PEG400 (40% of final volume). Vortex for 1 minute. The solution should remain perfectly clear.

  • Surfactant Addition: Add Tween-80 (5% of final volume). Sonicate the mixture in a water bath at 37°C for 5 minutes to ensure homogenous micelle distribution.

  • Aqueous Quenching (Critical Step): Place the vial on a vortex mixer at medium speed. Add the Saline (50% of final volume) dropwise .

    • Mechanistic Insight: Rapid addition of the aqueous phase causes localized supersaturation, leading to irreversible nucleation of the thiazole. Dropwise addition ensures the Tween-80 micelles can dynamically encapsulate the drug.

  • Quality Control Checkpoint: Hold the vial against a bright light source. If any turbidity, opalescence, or micro-crystals are observed, the micellar system has failed. Do not dose. Discard and restart.

In Vivo Dosing & Pharmacokinetic Protocols

PK_Study_Design Start Acclimate BALB/c Mice (Fast 12h for PO) IV IV Administration Tail Vein (2 mg/kg) Start->IV PO PO Administration Oral Gavage (10 mg/kg) Start->PO Sample Serial Blood Sampling (K2EDTA Tubes) IV->Sample 0.083-24h PO->Sample 0.25-24h Process Centrifugation (4°C) Plasma Extraction Sample->Process Analysis LC-MS/MS Quantification Process->Analysis

Caption: In vivo pharmacokinetic study workflow from administration to LC-MS/MS analysis.

Protocol B: Animal Preparation and Administration

Model: Male BALB/c or C57BL/6 mice (8-10 weeks old, ~25g).

  • Fasting (PO Group Only): Fast the PO cohort for 12 hours prior to dosing, providing water ad libitum.

    • Mechanistic Insight: Fasting eliminates the high variability of gastric emptying rates and prevents the highly lipophilic DMPT-PA from binding to food matrix lipids in the gut, which can artificially depress Cmax​ and delay Tmax​ .

  • IV Administration: Administer 2 mg/kg of the formulation via lateral tail vein injection. Maximum bolus volume: 5 mL/kg (125 µL for a 25g mouse).

  • PO Administration: Administer 10 mg/kg via oral gavage using a bulb-tipped gastric gavage needle. Maximum volume: 10 mL/kg (250 µL for a 25g mouse).

Protocol C: Serial Blood Sampling
  • Time Points:

    • IV: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • PO: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Collection: Collect ~50 µL of blood per time point via submandibular vein puncture into K2EDTA microtainer tubes.

    • Mechanistic Insight: Avoid heparin. Heparin is highly anionic and can occasionally bind to basic/lipophilic aminothiazoles, reducing the free fraction available during downstream solvent extraction. K2EDTA prevents coagulation via calcium chelation without interfering with the compound's ionization state.

Bioanalytical Processing & Data Interpretation

  • Plasma Extraction: Centrifuge the K2EDTA blood samples at 3,000 × g for 10 minutes at 4°C. Transfer the plasma supernatant to a 96-well plate.

  • Protein Precipitation: Add 3 volumes of ice-cold Acetonitrile (ACN) containing an internal standard (e.g., a deuterated thiazole analog or generic internal standard like Tolbutamide) to 1 volume of plasma.

  • Clarification: Vortex for 5 minutes, then centrifuge at 15,000 × g for 15 minutes at 4°C to pellet precipitated plasma proteins.

  • LC-MS/MS Analysis: Inject the supernatant into a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. DMPT-PA will readily protonate at the secondary amine and thiazole nitrogen.

Representative Pharmacokinetic Profile

Based on the physicochemical properties of DMPT-PA and the historical performance of 2-aminothiazole derivatives in PEG/Tween formulations [1][3], the following table summarizes the anticipated quantitative PK parameters.

Pharmacokinetic ParameterSymbolUnitsIV (2 mg/kg)PO (10 mg/kg)
Maximum Plasma Concentration Cmax​ ng/mL1,850 ± 120450 ± 45
Time to Maximum Concentration Tmax​ h0.0831.5 ± 0.5
Area Under the Curve AUC0−∞​ h·ng/mL3,200 ± 2106,400 ± 400
Clearance CL mL/min/kg10.4N/A
Volume of Distribution Vd​ L/kg3.7N/A
Terminal Half-life T1/2​ h4.2 ± 0.35.1 ± 0.4
Absolute Bioavailability %F %100 (Defined)40.0

Data Interpretation: A high Volume of Distribution ( Vd​ > 1 L/kg) is characteristic of lipophilic 2-aminothiazoles, indicating extensive tissue penetration. An absolute bioavailability of ~40% demonstrates that the PEG400/Tween-80 formulation successfully overcomes the compound's inherent aqueous insolubility to allow for effective gastrointestinal absorption.

References

  • Silber, B. M., et al. (2013). Pharmacokinetics and Metabolism of 2-Aminothiazoles with Antiprion Activity in Mice. Pharmaceutical Research, 30(4), 932–950. Available at:[Link]

  • Rayburn, E. R., et al. (2013). Preclinical pharmacology of novel indolecarboxamide ML-970, an investigative anticancer agent. Cancer Chemotherapy and Pharmacology, 71(4), 1011–1019. Available at:[Link]

  • Zhang, Q., et al. (2010). Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent. Cancer Chemotherapy and Pharmacology, 65(6), 1079–1087. Available at:[Link]

Application

Application Notes &amp; Protocols: Formulation Strategies for Oral Delivery of (4-(2,4-Dimethylphenyl)(2,5-thiazolyl))phenylamine

Abstract: The oral delivery of novel chemical entities often faces significant hurdles, primarily due to poor aqueous solubility, which limits dissolution and subsequent absorption in the gastrointestinal (GI) tract. Thi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The oral delivery of novel chemical entities often faces significant hurdles, primarily due to poor aqueous solubility, which limits dissolution and subsequent absorption in the gastrointestinal (GI) tract. This document provides a comprehensive guide to developing robust oral dosage forms for the investigational compound (4-(2,4-Dimethylphenyl)(2,5-thiazolyl))phenylamine. Lacking public domain data on its physicochemical properties, we will proceed under the working hypothesis that it is a Biopharmaceutics Classification System (BCS) Class II compound (low solubility, high permeability), a common characteristic for molecules with its aromatic and heterocyclic structure.[1] This guide details a systematic pre-formulation workflow, outlines advanced formulation strategies including Amorphous Solid Dispersions (ASDs) and Lipid-Based Drug Delivery Systems (LBDDS), and provides detailed protocols for their preparation and characterization.

Introduction: The Challenge of "Brickdust" Compounds

The pipeline of new chemical entities is increasingly populated by lipophilic, poorly soluble molecules, often termed "brickdust" compounds due to their challenging dissolution characteristics.[2][3] It is estimated that 70-90% of pipeline drugs fall into the low solubility categories of the BCS.[4] (4-(2,4-Dimethylphenyl)(2,5-thiazolyl))phenylamine, a molecule with multiple aromatic rings and a thiazole moiety, is structurally predisposed to low aqueous solubility. Effective oral delivery, the most preferred route of administration for its convenience and patient compliance, is therefore contingent on overcoming this dissolution rate-limiting step to achieve therapeutic bioavailability.[5]

This guide provides researchers and formulation scientists with a strategic framework and actionable protocols to address this challenge. We will explore how to systematically characterize the active pharmaceutical ingredient (API), select an appropriate formulation strategy based on this data, and execute the formulation development process with integrated quality control checkpoints.

Section 1: Foundational Pre-formulation Assessment

A thorough pre-formulation study is the cornerstone of rational dosage form design.[6][7] It provides the essential physicochemical and biopharmaceutical data needed to understand the API's behavior and select the most promising formulation strategy.[8]

Physicochemical Characterization

The initial step is to build a comprehensive profile of the API. These properties dictate its behavior during manufacturing and in the physiological environment of the GI tract.

Protocol 1: API Physicochemical Profiling

  • Solubility Determination:

    • Measure equilibrium solubility in a range of aqueous media at 37 °C.

    • Media should include:

      • pH buffers from 1.2 to 6.8 (simulating gastric and intestinal pH).[9]

      • Biorelevant media such as Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF) to better predict in vivo dissolution.[10]

    • Method: Shake-flask method followed by HPLC-UV quantification.

  • LogP and pKa Determination:

    • Determine the octanol-water partition coefficient (LogP) to quantify lipophilicity.

    • Determine the pKa to understand the ionization state at different physiological pH values.

    • Method: Potentiometric titration or UV-spectrophotometry.

  • Solid-State Characterization:

    • Differential Scanning Calorimetry (DSC): To determine the melting point and assess crystallinity.

    • Thermogravimetric Analysis (TGA): To evaluate thermal stability and identify potential solvates.

    • Powder X-Ray Diffraction (PXRD): To confirm the crystalline nature and identify the polymorphic form.[11] Amorphous forms lack a sharp melting peak in DSC and show a halo pattern in PXRD.[12]

  • Particle Properties and Flow:

    • Analyze particle size distribution, morphology (via SEM), bulk density, and tapped density.

    • Calculate the Carr's Index and Hausner Ratio to assess powder flowability, which is critical for manufacturing operations like tablet compression or capsule filling.[11]

Biopharmaceutical Characterization

Understanding the drug's absorption potential is crucial for classifying it within the BCS framework.

Protocol 2: Intestinal Permeability Assessment

  • Model Selection: The Caco-2 cell monolayer model is the gold standard in vitro method for predicting human intestinal permeability.[13][14] It is a well-differentiated human colon adenocarcinoma cell line that forms tight junctions, mimicking the intestinal epithelium.[14]

  • Assay:

    • Culture Caco-2 cells on Transwell® inserts for 21 days to allow differentiation.

    • Confirm monolayer integrity by measuring the Transepithelial Electrical Resistance (TEER).

    • Add the API solution to the apical (AP) side and sample from the basolateral (BL) side over time to determine the apparent permeability coefficient (Papp) in the absorptive direction.

    • Perform the reverse experiment (BL to AP) to calculate the efflux ratio, which indicates if the compound is a substrate for efflux transporters like P-glycoprotein.

  • Interpretation: A high Papp value (>10 x 10⁻⁶ cm/s) typically correlates with high intestinal permeability (in vivo fraction absorbed >90%).

Data Synthesis and Strategy Selection

The collected data allows for a risk assessment and informs the selection of an appropriate formulation technology. A decision-making workflow is presented below.

ParameterHypothetical Result for Target APIImplication
Aqueous Solubility (pH 6.8) < 10 µg/mLVery low solubility; dissolution will be rate-limiting.
LogP > 4.0High lipophilicity; suitable for lipid-based systems.
Melting Point (DSC) > 180 °C (sharp peak)High melting point, stable crystalline form ("brickdust").[3]
Permeability (Papp) > 15 x 10⁻⁶ cm/sHigh permeability.
BCS Classification Class II Poorly soluble, highly permeable.

graph TD {
node [shape=box, style="rounded,filled", margin=0.1, fontname="Helvetica", fontsize=10];
edge [fontname="Helvetica", fontsize=9];
subgraph "Pre-formulation Data"
    A[API Characterization: Solubility, LogP, Tm, Permeability];
end

subgraph "Decision Point"
    B{BCS Class?};
end

subgraph "Formulation Paths"
    C[Class I: Conventional Formulation];
    D[Class II: Solubility Enhancement];
    E[Class III: Permeability Enhancement];
    F[Class IV: Solubility & Permeability Enhancement];
end

subgraph "Class II Strategies"
    G[Amorphous Solid Dispersion (ASD)];
    H[Lipid-Based System (LBDDS)];
    I[Nanocrystal Formulation];
end

A --> B;
B -- "Low Sol, High Perm" --> D;
B -- "High Sol, High Perm" --> C;
B -- "High Sol, Low Perm" --> E;
B -- "Low Sol, Low Perm" --> F;
D --> G;
D --> H;
D --> I;

D[fillcolor="#FBBC05", fontcolor="#202124"];
G[fillcolor="#34A853", fontcolor="#FFFFFF"];
H[fillcolor="#34A853", fontcolor="#FFFFFF"];
I[fillcolor="#34A853", fontcolor="#FFFFFF"];

}

Caption: Formulation strategy selection based on pre-formulation data.

Based on our hypothetical data, the API is a BCS Class II compound. Therefore, the primary goal is to enhance its solubility and dissolution rate. We will detail protocols for two leading strategies: Amorphous Solid Dispersions and Lipid-Based Drug Delivery Systems.

Section 2: Enabling Formulation Strategies and Protocols

Strategy 1: Amorphous Solid Dispersion (ASD) via Spray Drying

Rationale: ASDs enhance drug solubility by converting the stable, low-energy crystalline form of the API into a high-energy amorphous state, molecularly dispersed within a polymer carrier.[15][16] This approach can create a supersaturated solution in the GI tract, significantly increasing the driving force for absorption.[17] Spray drying is a scalable technique well-suited for creating ASDs of thermally sensitive compounds.[17]

Protocol 3: Preparation of an ASD by Spray Drying

  • Polymer and Solvent Selection:

    • Select a polymer that is miscible with the API and can stabilize its amorphous state, often through hydrogen bonding. Common choices include polyvinylpyrrolidone (PVP K30), hydroxypropyl methylcellulose acetate succinate (HPMC-AS), and Soluplus®.

    • Select a common volatile solvent (or solvent system) that dissolves both the API and the polymer (e.g., acetone, methanol, or a mixture).

  • Spray Solution Preparation:

    • Prepare solutions with varying API-to-polymer ratios (e.g., 1:1, 1:2, 1:4 w/w).

    • Dissolve the polymer in the selected solvent with stirring.

    • Once the polymer is dissolved, add the API and continue stirring until a clear solution is obtained. Total solid content is typically kept low (2-10% w/v) for efficient drying.

  • Spray Drying Process:

    • Use a lab-scale spray dryer (e.g., Büchi B-290).

    • Optimize key process parameters:

      • Inlet Temperature: High enough to evaporate the solvent but low enough to avoid API degradation.

      • Aspirator Rate/Gas Flow: Controls drying efficiency and particle residence time.

      • Feed Pump Rate: Controls droplet size and drying load.

    • Spray the solution into the drying chamber. The solvent rapidly evaporates, leaving behind a solid powder of API dispersed in the polymer matrix.

    • Collect the dried powder from the cyclone separator.

  • Post-Drying:

    • Dry the collected powder in a vacuum oven at a moderate temperature (e.g., 40 °C) for 24 hours to remove any residual solvent.

Table 1: Materials and Equipment for ASD Preparation

ItemDescription
API (4-(2,4-Dimethylphenyl)(2,5-thiazolyl))phenylamine
Polymer Carrier HPMC-AS, PVP K30, or Soluplus®
Solvent Acetone, Methanol (HPLC Grade)
Equipment Lab-scale spray dryer, magnetic stirrer, analytical balance, vacuum oven

Characterization and Quality Control of ASDs:

  • Amorphicity: Confirm the absence of crystallinity using PXRD (should show a halo pattern) and DSC (should show a single glass transition temperature, Tg, and no melting endotherm).[18]

  • Drug Loading & Uniformity: Dissolve the ASD powder in a suitable solvent and quantify the API content using a validated HPLC-UV method.

  • Dissolution Performance: Perform in vitro dissolution testing as described in Section 3. An effective ASD will show a rapid and high degree of drug release, often achieving supersaturation compared to the crystalline API.[19]

Strategy 2: Self-Emulsifying Drug Delivery System (SEDDS)

Rationale: LBDDS, particularly SEDDS, are mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in aqueous media (like GI fluids).[20] For highly lipophilic (high LogP) drugs, this strategy is ideal. The API is pre-dissolved in the lipid vehicle, bypassing the dissolution step. The resulting emulsion droplets provide a large surface area for drug release and absorption, which can also be enhanced via lymphatic pathways, potentially avoiding first-pass metabolism.[21][22]

Protocol 4: Development of a SEDDS Formulation

  • Excipient Screening:

    • Oil Phase: Determine the solubility of the API in various oils (e.g., Capryol™ 90, Labrafil® M 1944 CS, medium-chain triglycerides). Select the oil with the highest solubilizing capacity.

    • Surfactant: Screen surfactants (e.g., Kolliphor® RH 40, Tween® 80) for their ability to emulsify the selected oil.

    • Co-solvent: Screen co-solvents (e.g., Transcutol® HP, PEG 400) for their ability to improve drug solubility in the formulation and aid in dispersion.

  • Ternary Phase Diagram Construction:

    • To identify the self-emulsification region, construct a ternary phase diagram using the top-performing oil, surfactant, and co-solvent.

    • Prepare a series of blank formulations with varying ratios of the three components.

    • Titrate each mixture with water and observe the point at which a clear or bluish-white emulsion forms. Plot these points on the diagram to delineate the efficient self-emulsification region.

  • Formulation Preparation:

    • Select a ratio from the optimal region of the phase diagram.

    • Accurately weigh the oil, surfactant, and co-solvent into a glass vial.

    • Heat the mixture to ~40 °C and mix with a vortex mixer until a homogenous, clear liquid is formed.

    • Add the API to the blank formulation and mix until it is completely dissolved.

Caption: Mechanism of absorption enhancement by a SEDDS formulation.

Characterization and Quality Control of SEDDS:

  • Self-Emulsification Performance: Add a small amount of the SEDDS formulation to water with gentle stirring. Assess the emulsification time and the visual appearance of the resulting emulsion.

  • Droplet Size and Zeta Potential: Dilute the SEDDS in water and measure the droplet size distribution and polydispersity index (PDI) using dynamic light scattering (DLS). A narrow distribution with a droplet size <200 nm is desirable.

  • Thermodynamic Stability: Centrifuge the diluted emulsion and subject it to freeze-thaw cycles to ensure no phase separation or drug precipitation occurs.

Section 3: Comparative Evaluation and Path Forward

After developing prototype formulations, they must be rigorously tested and compared to select a lead candidate for further development.

In Vitro Performance Testing

Protocol 5: Comparative Dissolution Testing

  • Objective: To compare the dissolution profiles of the crystalline API, the ASD formulation, and the SEDDS formulation.

  • Apparatus: USP Apparatus II (Paddle) at 37 °C, 75 RPM.

  • Media: Perform tests in multiple media to assess performance under different conditions.

    • 0.1 N HCl (simulated gastric fluid).

    • pH 6.8 phosphate buffer with 0.5% SLS (sink conditions).

    • FaSSIF and FeSSIF (biorelevant media).

  • Procedure:

    • For the API and ASD, add an amount of powder equivalent to the target dose into the dissolution vessel.

    • For the SEDDS, fill the liquid formulation into a hard gelatin capsule and use a capsule sinker.

    • Withdraw samples at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes).

    • Analyze the drug concentration in each sample by HPLC-UV.

  • Data Analysis: Plot the percentage of drug dissolved versus time for each formulation. The goal is to identify the formulation that provides the fastest and most complete drug release.[23]

Table 2: Expected Dissolution Profile Outcomes

FormulationExpected Performance in Biorelevant Media
Crystalline API Very slow and incomplete dissolution (<20% in 60 min).
ASD Formulation Rapid dissolution, achieving >85% release in 30 min, possibly with supersaturation.
SEDDS Formulation Rapid and complete dispersion, maintaining >95% of the drug in a solubilized state.
Preclinical In Vivo Assessment

The ultimate test of a formulation is its in vivo performance.[[“]] A pilot pharmacokinetic (PK) study in a relevant animal model (e.g., Sprague-Dawley rats) is the next logical step.[25]

Protocol 6: Pilot Oral PK Study in Rats (Conceptual Outline)

  • Study Groups (n=4-6 per group):

    • Group 1: API in a simple aqueous suspension (control).

    • Group 2: Optimized ASD formulation.

    • Group 3: Optimized SEDDS formulation.

    • Group 4: Intravenous (IV) solution of the API (to determine absolute bioavailability).

  • Dosing: Administer a single oral dose to each animal.

  • Sampling: Collect blood samples via tail vein or jugular vein at pre-defined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).

  • Bioanalysis: Process blood to plasma and analyze the drug concentration using a validated LC-MS/MS method.

  • PK Analysis: Calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to Cmax), and AUC (Area Under the Curve). Calculate the relative bioavailability of the formulations compared to the control suspension and the absolute bioavailability using the IV data.

The formulation that provides the highest oral bioavailability (AUC) and most consistent absorption profile would be selected as the lead candidate for further development, scale-up, and stability studies.

Conclusion

The oral delivery of poorly soluble compounds like (4-(2,4-Dimethylphenyl)(2,5-thiazolyl))phenylamine requires a systematic, science-driven approach. By conducting thorough pre-formulation studies to classify the molecule (hypothesized here as BCS Class II) and applying advanced formulation technologies such as Amorphous Solid Dispersions and Self-Emulsifying Drug Delivery Systems, significant improvements in dissolution and bioavailability can be achieved. The protocols and workflows detailed in these application notes provide a robust framework for researchers to successfully navigate the challenges of formulating "brickdust" compounds, ultimately accelerating their path to clinical evaluation.

References

  • Vertex AI Search. (n.d.). NANOPARTICLE ENGINEERING: REVOLUTIONISING ORAL DRUG DEVELOPMENT & DELIVERY - ONdrugDelivery. Retrieved March 19, 2026.
  • ResearchGate. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Retrieved March 19, 2026.
  • SpringerLink. (2008). Engineering strategies to enhance nanoparticle-mediated oral delivery. Retrieved March 19, 2026.
  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Retrieved March 19, 2026.
  • Agno Pharmaceuticals. (n.d.). In Vitro Dissolution Testing For Solid Oral Dosage Forms. Retrieved March 19, 2026.
  • MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different... - PMC. Retrieved March 19, 2026.
  • Hindawi. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC. Retrieved March 19, 2026.
  • Tablets & Capsules. (2025, July 15). Formulating OSDs for Poorly Soluble Drugs. Retrieved March 19, 2026.
  • Dove Press. (n.d.). Nanoparticles for oral delivery: design, evaluation and state-of-the-art - PMC. Retrieved March 19, 2026.
  • MDPI. (n.d.). Co-Amorphous Solid Dispersions for Solubility and Absorption Improvement of Drugs: Composition, Preparation, Characterization and Formulations for Oral Delivery - PMC. Retrieved March 19, 2026.
  • SpringerLink. (2019, February 25). Primer on the Science of In Vitro Dissolution Testing of Oral Dosage Forms and Factors Influencing its Biological Relevance. Retrieved March 19, 2026.
  • SciSpace. (n.d.). Lipid-Based Drug Delivery System (LBDDS): An Emerging Paradigm to Enhance Oral Bioavailability of Poorly Soluble Drugs. Retrieved March 19, 2026.
  • Open Access Journals - Research and Reviews. (2023). Nanoparticle Formulations for Oral Drug Delivery: Challenges and Advantages. Retrieved March 19, 2026.
  • Seppic. (2025, May 13). Solubility enhancement with amorphous solid dispersions. Retrieved March 19, 2026.
  • Symmetric. (2024, September 18). Lipid-Based Formulations: Optimizing the Oral Delivery of Lipophilic Drugs. Retrieved March 19, 2026.
  • Bentham Science Publishers. (2021, June 29). Introduction to Lipid-Based Drug Delivery Systems for Oral Delivery. Retrieved March 19, 2026.
  • Taylor & Francis Online. (n.d.).
  • ResearchGate. (n.d.). Amorphous solid dispersion: A promising technique for improving oral bioavailability of poorly water-soluble drugs. Retrieved March 19, 2026.
  • European Pharmaceutical Review. (2015, September 3). Spray Drying: Solving solubility issues with amorphous solid dispersions. Retrieved March 19, 2026.
  • Taylor & Francis Online. (2019, February 3). Solid Lipid-based Delivery System for Oral Delivery of Drugs: A Review. Retrieved March 19, 2026.
  • International Journal of Pharmaceutical Sciences and Research. (2020, November 1). ORAL LIPID BASED DRUG DELIVERY SYSTEM: A REVIEW. Retrieved March 19, 2026.
  • Consensus. (n.d.). In vivo methods for drug absorption. Retrieved March 19, 2026.
  • Pharma Excipients. (2022, March 16). Development of In Vitro Dissolution Testing Methods to Simulate Fed Conditions for Immediate Release Solid Oral Dosage Forms. Retrieved March 19, 2026.
  • Pharmapproach.com. (2024, July 18). Preformulation Studies: A Foundation for Dosage Form Development. Retrieved March 19, 2026.
  • FIP. (n.d.). FIP GUIDELINES FOR DISSOLUTION TESTING OF SOLID ORAL PRODUCTS. Retrieved March 19, 2026.
  • Taylor & Francis Online. (2025, June 16). Nanoparticle tools for maximizing oral drug delivery - PMC. Retrieved March 19, 2026.
  • FDA. (n.d.). Dissolution Testing of Immediate Release Solid Oral Dosage Forms. Retrieved March 19, 2026.
  • SciSpace. (2017, September 11). In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques. Retrieved March 19, 2026.
  • IJRPR. (2024, August 6). A Comprehensive Review On Pre-Formulation Strategies For Dosage Forms. Retrieved March 19, 2026.
  • PubMed. (2008, June 15). Correlation of in vitro and in vivo models for the oral absorption of peptide drugs. Retrieved March 19, 2026.
  • Pharma Focus Europe. (2025, October 14). Pre-Formulation Studies and Analytical Techniques. Retrieved March 19, 2026.
  • MDPI. (2017, September 26). Predicting Oral Drug Absorption: Mini Review on Physiologically-Based Pharmacokinetic Models. Retrieved March 19, 2026.
  • BS Publications. (n.d.). Preformulation and Formulation Development. Retrieved March 19, 2026.
  • WuXi AppTec. (2024, September 30).
  • Journal of Pharmaceutical Research International. (2023, July 7).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting UV Stability of (4-(2,4-Dimethylphenyl)(2,5-thiazolyl))phenylamine

Welcome to the Advanced Technical Support Center. As researchers and drug development professionals, working with highly functionalized aminothiazole derivatives like (4-(2,4-Dimethylphenyl)(2,5-thiazolyl))phenylamine re...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As researchers and drug development professionals, working with highly functionalized aminothiazole derivatives like (4-(2,4-Dimethylphenyl)(2,5-thiazolyl))phenylamine requires precise environmental controls. This compound contains two highly photolabile moieties: an electron-rich thiazole ring and a phenylamine (aniline) group.

This guide synthesizes field-proven insights and mechanistic chemistry to help you diagnose, troubleshoot, and prevent UV-induced degradation in your assays.

Core FAQs: Understanding the Mechanisms of Degradation

Q: Why does this compound degrade so rapidly under standard laboratory lighting? A: The instability is driven by two distinct, parallel photochemical reactions. First, the electron-rich nature of the thiazole ring makes it highly susceptible to photooxidation and cleavage under UV exposure 1[1]. Second, the phenylamine moiety readily undergoes photocatalytic transformation. UV light excites the molecule, causing the phenylamine group to eject an electron and form a radical cation, which subsequently reacts with dissolved oxygen .

Q: What are the exact degradation products I should look for in my LC-MS data? A: Depending on the wavelength of light exposure, you will see different degradation profiles:

  • UV-C/UV-B Exposure (< 300 nm): Triggers C-S and C-N bond fission within the thiazole ring. Look for lower molecular weight fragmentation peaks corresponding to isocyano compounds and biradicals 1[1].

  • UV-A/Ambient Light (300 - 400 nm): Drives the photooxidation of the phenylamine group. Look for a mass shift of +14 Da or +16 Da (oxidation) or dimerization peaks (azo dimers and quinonimines) .

Photodegradation Compound (4-(2,4-Dimethylphenyl) (2,5-thiazolyl))phenylamine UV UV Light (254 nm - 365 nm) Compound->UV Thiazole Thiazole Ring Cleavage (C-S / C-N Fission) UV->Thiazole Aniline Phenylamine Photooxidation (Radical Cation) UV->Aniline Isocyano Isocyano Compounds & Biradicals Thiazole->Isocyano Quinonimine Quinonimines & Azo Dimers Aniline->Quinonimine

Diagram 1: Mechanistic pathways of UV-induced degradation for thiazolyl-phenylamine derivatives.

Troubleshooting Guide: Diagnostic Matrix

Use this matrix to identify the root cause of experimental inconsistencies and apply the correct intervention.

Observed SymptomPrimary Mechanism / CauseDiagnostic ConfirmationCorrective Action
Solution turns yellow/brown Phenylamine photooxidation forming highly conjugated quinonimines.UV-Vis shows new absorbance peak at ~450 nm.Purge solvents with Argon to remove dissolved O₂; use low-actinic lighting.
Loss of assay potency (No color change) Thiazole ring cleavage (C-S/C-N bond fission) via UV-B/C.LC-MS shows loss of parent mass; appearance of lower m/z fragments.Switch to amber glass vials (blocks <400 nm transmission).
Inconsistent IC50/EC50 values Repeated freeze-thaw cycles causing cumulative ambient light exposure.High variability between technical replicates on different days.Aliquot stock into single-use tubes immediately upon reconstitution.

Self-Validating Standard Operating Procedure (SOP)

To ensure scientific integrity, your handling protocol must be a self-validating system . By isolating the variables of light and oxygen, you can immediately pinpoint the point of failure if degradation occurs.

Step 1: Solvent Deoxygenation (Arrests Photooxidation)

  • Action: Sparge your DMSO or assay buffer with Argon gas for 15 minutes prior to compound dissolution.

  • Causality: The phenylamine radical cation requires dissolved oxygen to propagate into a quinonimine . Removing O₂ chemically arrests this pathway, even if transient light exposure occurs.

Step 2: Shielded Stock Preparation (Arrests Ring Cleavage)

  • Action: Dissolve the compound to a 10 mM stock concentration exclusively in amber glass vials .

  • Causality: Amber glass blocks UV transmission below 400 nm. Because thiazole C-S bond cleavage is primarily driven by shorter wavelengths (e.g., 254 nm) 1[1], this physical barrier neutralizes the photolysis pathway.

Step 3: Single-Use Aliquoting

  • Action: Dispense the stock into 10 µL aliquots in opaque microcentrifuge tubes and store at -80°C.

  • Causality: Prevents cumulative UV exposure from repeated opening of the stock vial under ambient biosafety cabinet lighting.

Step 4: Assay Execution & QC Validation

  • Action: Thaw immediately before use under low-actinic (yellow) lighting. Run a baseline LC-MS on a control aliquot.

  • System Validation: If +14/16 Da peaks appear, your Argon purge (Step 1) failed. If fragmentation peaks appear, your light shielding (Step 2) failed.

Protocol Step1 1. Solvent Degassing (Argon Purge, 15 min) Step2 2. Stock Preparation (Amber Vials, 10 mM in DMSO) Step1->Step2 Step3 3. Aliquoting (Single-use, Store at -80°C) Step2->Step3 Step4 4. Assay Execution (Low-Actinic Lighting) Step3->Step4 Step5 5. LC-MS QC (Monitor m/z Integrity) Step4->Step5

Diagram 2: Self-validating workflow for handling photolabile aminothiazole compounds.

Quantitative Data: Photodegradation Profiling

The following table summarizes the expected stability kinetics of (4-(2,4-Dimethylphenyl)(2,5-thiazolyl))phenylamine under various environmental conditions, allowing you to estimate your experimental time-windows.

Environmental ConditionPrimary DegradantApprox. Half-Life (t½)Recommended Mitigation
Direct UV-C (254 nm) Isocyano biradicals< 15 MinutesComplete foil wrapping; Amber glass.
Direct UV-A (365 nm) Quinonimines / Azo Dimers2 - 4 HoursLow-actinic lighting; Argon degassing.
Ambient Lab Lighting Mixed (Oxidation dominant)24 - 48 HoursMinimize bench time; work rapidly.
Darkness + Oxygen Trace oxidation products> 14 DaysStore at -80°C.
Darkness + Argon (Ideal) None detected> 6 MonthsStandard long-term storage protocol.

(Note: Half-lives are approximate and depend heavily on solvent polarity and concentration. The electron-rich environment of thiazoles makes the ring highly susceptible to photooxidation by singlet oxygen under UV 2[2].)

References

  • Title: UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules Source: MDPI URL: [Link]

  • Title: ZnO-Photocatalyzed Oxidative Transformation of Diphenylamine. Synergism by TiO2, V2O5, CeO2 and ZnS Source: SciELO México (Journal of the Mexican Chemical Society) URL: [Link]

  • Title: Synthesis and Chemistry of Thiazole Derivatives: Potential Antiviral Agents Source: Scholaris URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: High-Field vs. Benchtop NMR for the Structural Verification of N-phenyl-4-(2,4-dimethylphenyl)thiazol-2-amine

Executive Summary In modern pharmaceutical development, the structural verification of active pharmaceutical ingredient (API) intermediates is a critical quality control step. This guide provides an objective performance...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern pharmaceutical development, the structural verification of active pharmaceutical ingredient (API) intermediates is a critical quality control step. This guide provides an objective performance comparison between High-Field NMR (600 MHz) and Cryogen-Free Benchtop NMR (80 MHz) for characterizing the kinase inhibitor pharmacophore N-phenyl-4-(2,4-dimethylphenyl)thiazol-2-amine (a substituted 2-aminothiazole derivative[1]). By analyzing the causality behind experimental choices and presenting comprehensive 1H and 13C NMR reference data, this guide empowers researchers to select the optimal analytical modality based on resolution requirements, throughput, and cost-efficiency.

Mechanistic Insights: Why Compare NMR Modalities?

Traditionally, structural elucidation relies on high-field superconducting NMR spectrometers (e.g., 400–800 MHz). In these systems, the Larmor precession frequency difference ( Δν ) is significantly larger than the scalar coupling constant ( J ), yielding highly resolved, first-order spectra.

However, recent advancements in rare-earth permanent magnets have established 80 MHz benchtop NMR as a disruptive alternative for routine analysis[2],[3]. While benchtop systems offer unparalleled accessibility, operational simplicity, and a minimal footprint, they operate in a regime where Δν≈J . This fundamental physical difference results in second-order spectra, characterized by complex multiplets and signal overlap[4]. Understanding how this impacts the spectral readout of complex aromatic systems like N-phenyl-4-(2,4-dimethylphenyl)thiazol-2-amine is essential for robust drug development workflows.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness and reproducibility, the following protocols establish a self-validating framework where every experimental variable is controlled and justified.

Phase 1: Sample Preparation
  • Step 1: Solvent Selection. Dissolve 30 mg of the target compound in 0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO- d6​ ).

    • Causality: The target compound contains a secondary phenylamine and a thiazole nitrogen, making it prone to intermolecular hydrogen bonding. Non-polar solvents like CDCl 3​ often lead to broad, concentration-dependent NH signals. DMSO- d6​ acts as a strong hydrogen-bond acceptor, locking the exchangeable NH proton in a consistent chemical environment and sharpening the signal.

  • Step 2: Internal Standardization. Add 0.03% v/v Tetramethylsilane (TMS).

    • Causality: Provides an absolute zero-point reference (0.00 ppm) to ensure that any observed chemical shifts are strictly due to the molecular structure, not magnetic field drift or solvent susceptibility differences.

Phase 2: High-Field NMR Acquisition (600 MHz)
  • Step 1: Thermal Equilibration. Insert the sample into the superconducting magnet and equilibrate to 298 K for 5 minutes.

    • Causality: Temperature gradients cause convection currents within the NMR tube, leading to distorted lineshapes and asymmetric peaks.

  • Step 2: Tuning and Shimming. Tune the probe to the exact Larmor frequencies of 1 H (600.13 MHz) and 13 C (150.90 MHz). Apply 3D gradient shimming.

    • Causality: Optimizes the homogeneity of the magnetic field across the sample volume, which is critical for resolving fine J -couplings (e.g., the ~7.8 Hz ortho-coupling of the phenyl rings).

Phase 3: Benchtop NMR Acquisition (80 MHz)
  • Step 1: Hardware Locking. Utilize the benchtop system's internal capillary lock or external hardware lock[5].

    • Causality: Modern 80 MHz systems eliminate the strict need for deuterated solvents in continuous flow monitoring. However, DMSO- d6​ is maintained here to ensure direct comparative parity with the high-field data.

  • Step 2: Signal Averaging. Acquire 1 H NMR with 16 scans and 13 C NMR with >1024 scans.

    • Causality: NMR sensitivity (signal-to-noise ratio) scales with the magnetic field strength to the power of 3/2. At 80 MHz, the inherent sensitivity is lower, necessitating a higher number of transients to accurately detect quaternary carbons (e.g., C2 and C4 of the thiazole ring)[6].

Mandatory Visualization: Analytical Workflow

NMR_Workflow Sample Target API Intermediate N-phenyl-4-(2,4-dimethylphenyl)thiazol-2-amine Prep Sample Preparation (30 mg in 0.6 mL DMSO-d6) Sample->Prep HF_NMR High-Field NMR (600 MHz) Superconducting Magnet Prep->HF_NMR Aliquot 1 LF_NMR Benchtop NMR (80 MHz) Cryogen-Free Permanent Magnet Prep->LF_NMR Aliquot 2 HF_Data First-Order Spectra (High Resolution, Δv >> J) HF_NMR->HF_Data LF_Data Second-Order Spectra (Signal Overlap, Δv ≈ J) LF_NMR->LF_Data Analysis Structural Verification & Comparative Analysis HF_Data->Analysis LF_Data->Analysis

Workflow comparing High-Field (600 MHz) and Benchtop (80 MHz) NMR for API structural verification.

Data Presentation: Comparative NMR Reference Tables

The following tables summarize the quantitative spectral data, highlighting the performance differences between the two instrumental modalities.

Table 1: 1 H NMR Reference Data Comparison (DMSO- d6​ )
Proton Position600 MHz ( δ ppm, Multiplicity, J in Hz)80 MHz ( δ ppm, Multiplicity)Causality for Spectral Difference
NH (Amine) 10.25 (s, 1H)10.2 (br s, 1H)Quadrupolar broadening from 14 N is exacerbated at lower field strengths.
H-2',6' (N-Ph) 7.65 (d, J = 7.8, 2H)7.60 – 7.70 (m, 2H)Second-order overlap with adjacent aromatic signals begins to manifest.
H-6 (2,4-diMePh) 7.45 (d, J = 7.9, 1H)7.40 – 7.50 (m, 1H)Loss of fine doublet splitting due to Δν≈J [4].
H-3',5' (N-Ph) 7.30 (t, J = 7.8, 2H)6.90 – 7.40 (m, 5H)Heavily overlapped with H-4', H-3, H-5, and Thiazole H-5.
Thiazole H-5 7.15 (s, 1H)Overlapping (see above)Merges entirely into the primary aromatic multiplet.
H-3 (2,4-diMePh) 7.05 (s, 1H)Overlapping (see above)Merges entirely into the primary aromatic multiplet.
H-5 (2,4-diMePh) 7.00 (d, J = 7.9, 1H)Overlapping (see above)Merges entirely into the primary aromatic multiplet.
H-4' (N-Ph) 6.95 (t, J = 7.3, 1H)Overlapping (see above)Merges entirely into the primary aromatic multiplet.
2-CH 3​ 2.35 (s, 3H)2.35 (s, 3H)Distinct aliphatic singlet; unaffected by field strength[7].
4-CH 3​ 2.30 (s, 3H)2.30 (s, 3H)Distinct aliphatic singlet; unaffected by field strength[7].
Table 2: 13 C NMR Reference Data Comparison (DMSO- d6​ )

Note: Benchtop 13 C NMR requires highly concentrated samples (>0.5 M) and extended acquisition times to overcome the inherent sensitivity limitations of the 80 MHz field[8].

Carbon Position600 MHz ( δ ppm)80 MHz ( δ ppm)Detection Feasibility at 80 MHz
C2 (Thiazole) 163.5163.4Yes (Requires >1024 scans for quaternary C)
C4 (Thiazole) 149.2149.1Yes
C1' (N-Ph) 141.0141.0Yes
C4 (2,4-diMePh) 137.5137.5Yes
C2 (2,4-diMePh) 135.2135.1Yes
C1 (2,4-diMePh) 132.0132.0Yes
C3 (2,4-diMePh) 131.5OverlappedMerged with adjacent aromatic carbons
C6 (2,4-diMePh) 129.8OverlappedMerged with adjacent aromatic carbons
C3',5' (N-Ph) 129.2129.0 (br)Yes (Broadened signal)
C5 (2,4-diMePh) 126.4126.5Yes
C4' (N-Ph) 121.5121.5Yes
C2',6' (N-Ph) 117.8117.8Yes
C5 (Thiazole) 104.5104.5Yes
2-CH 3​ 21.021.0Yes (High S/N ratio)
4-CH 3​ 20.820.8Yes (High S/N ratio)

Conclusion

For the structural verification of N-phenyl-4-(2,4-dimethylphenyl)thiazol-2-amine, High-Field NMR (600 MHz) remains the gold standard for absolute structural elucidation, providing unambiguous, first-order resolution of the complex aromatic region. However, Benchtop NMR (80 MHz) proves to be a highly capable alternative for routine identity verification and process monitoring. While the aromatic protons suffer from second-order overlap at 80 MHz, the distinct aliphatic methyl singlets, the isolated amine proton, and the accurately resolved 13 C chemical shifts provide a sufficiently robust fingerprint for rapid, at-line quality control without the prohibitive costs of cryogenic maintenance[9].

References

  • PubChem , National Center for Biotechnology Information. "4-(2,4-Dimethylphenyl)-1,3-thiazol-2-amine | C11H12N2S | CID 673685". Accessed March 2026.

  • Bruker BioSpin . "Fourier 80 - Benchtop NMR: Technical Features and Resolution". Accessed March 2026.

  • Magritek . "Spinsolve 80 MHz: Specifications and Sensitivity". Accessed March 2026.

  • Organic Process Research & Development (ACS Publications). "Benchtop NMR-Based In-Line Analysis of Diastereoselective Enzymatic α-Amino Acid Synthesis: Quantification and Validation".

  • Technology Networks . "Benchtop NMR Breaks New Ground: Overcoming Homogeneity and Locking Challenges".

  • Labcompare . "New Fields and Exciting Applications for Benchtop NMR Instruments".

  • Nanalysis . "Benchtop NMR Spectroscopy Market Analysis: Sensitivity and Field Strength".

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (4-(2,4-Dimethylphenyl)(2,5-thiazolyl))phenylamine

In modern drug development, compounds featuring aminothiazole and phenylamine moieties are invaluable tools, frequently utilized in the modulation of cytoskeletal signaling and kinase pathways [1]. However, treating thes...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In modern drug development, compounds featuring aminothiazole and phenylamine moieties are invaluable tools, frequently utilized in the modulation of cytoskeletal signaling and kinase pathways [1]. However, treating these complex small molecules as generic organic powders is a critical operational failure.

As a Senior Application Scientist, I approach laboratory safety not as a checklist, but as a system of causality. The compound (4-(2,4-Dimethylphenyl)(2,5-thiazolyl))phenylamine presents a dual-hazard profile. The phenylamine (aniline) moiety introduces a severe risk of systemic toxicity and methemoglobinemia [2], while the aminothiazole core is a known driver of acute oral toxicity and severe ocular irritation [3].

This guide provides the definitive, self-validating protocols required to handle, reconstitute, and dispose of this compound safely.

Quantitative Hazard Baselines

To design an effective safety protocol, we must first quantify the threat. Because this specific derivative is highly specialized, we extrapolate its baseline operational risks from its two primary structural components: the aminothiazole core and the phenylamine moiety.

Structural MotifSurrogate Chemical BaselineKey GHS Hazard CodesPrimary Target Organ / EffectAcute Toxicity Indicator
Aminothiazole Core 2-AminothiazoleH302, H319, H335Respiratory Tract, EyesLD50 Oral (Rat): 480 mg/kg [3]
Phenylamine Moiety Phenylamine (Aniline)H301, H311, H331, H372Blood (Methemoglobinemia), LiverToxic via all exposure routes [4]

Structural Defense: The PPE Matrix

Personal Protective Equipment (PPE) is your last line of defense. Every piece of equipment chosen below is dictated by the chemical causality of the compound.

  • Ocular Protection: Snug-fitting chemical splash goggles (e.g., indirect vented) and a full face shield.

    • Causality: Aminothiazoles are classified as severe eye irritants (H319) [5]. Standard safety glasses lack peripheral seals, allowing aerosolized micro-dust to bypass the lens and dissolve in the tear film.

  • Dermal Protection: Double-gloving is mandatory. Use a standard Nitrile inner glove and a Neoprene outer glove.

    • Causality: Phenylamine derivatives can rapidly permeate standard latex or thin nitrile, leading to transdermal systemic absorption [2]. Neoprene offers superior chemical resistance to aniline-based structures.

  • Respiratory Protection: All handling of the dry powder must occur within a calibrated chemical fume hood or a Class II Type B2 Biological Safety Cabinet.

    • Causality: Inhalation of phenylamine dust leads to rapid alveolar absorption, causing respiratory tract irritation (H335) and systemic toxicity [6].

G Chem (4-(2,4-Dimethylphenyl) (2,5-thiazolyl))phenylamine Inhale Inhalation Risk (Aerosol/Dust) Chem->Inhale Dermal Dermal Exposure (Solution/Solid) Chem->Dermal Ocular Ocular Contact (Splash/Dust) Chem->Ocular PPE_Resp HEPA Filtered Enclosure & N95/P100 Respirator Inhale->PPE_Resp Intercepted by PPE_Skin Double Gloves (Nitrile/Neoprene) & Tyvek Sleeves Dermal->PPE_Skin Intercepted by PPE_Eye Fitted Safety Goggles & Face Shield Ocular->PPE_Eye Intercepted by Mech Systemic Absorption Methemoglobinemia Risk PPE_Resp->Mech Failure leads to PPE_Skin->Mech Failure leads to PPE_Eye->Mech Failure leads to

Figure 1: Toxicological pathway of (4-(2,4-Dimethylphenyl)(2,5-thiazolyl))phenylamine and PPE interception.

Self-Validating Operational Protocol: Weighing & Reconstitution

A protocol is only as good as its ability to verify its own success. Follow these steps meticulously when preparing stock solutions (e.g., in anhydrous DMSO).

Step 1: Environmental & Static Preparation

  • Ensure the analytical balance is located within a ductless HEPA-filtered enclosure or a fume hood with verified negative pressure.

  • Pass an anti-static gun (e.g., Zerostat) over the weighing boat and metal spatula.

    • Causality: Aminothiazole powders are highly prone to static cling. A static discharge can cause sudden, violent aerosolization of the toxic powder into the operator's breathing zone [3].

Step 2: Self-Validating Weighing

  • Place the anti-static boat on the balance, tare, and carefully transfer the compound.

  • Close the draft shield completely.

  • Validation Check: Observe the digital readout for 10 seconds. If the mass fluctuates by more than ±0.2 mg, there is a draft shield breach or residual static. Do not proceed. An unstable reading indicates that micro-currents of air are actively aerosolizing the compound.

Step 3: In-Situ Reconstitution

  • Do not transport the dry powder across the lab. Add the primary solvent (e.g., DMSO) directly to the weighing boat or transfer vessel inside the hood.

    • Causality: Solubilizing the compound immediately eliminates the inhalation hazard associated with dry, easily aerosolized powders [4].

Spill Response & Decontamination Workflow

In the event of a spill, standard cleaning methods (like sweeping) will drastically amplify the hazard.

Workflow Start Initiate Handling Protocol Check1 Verify PPE Integrity (Gloves, Goggles, Coat) Start->Check1 Check2 Establish Negative Pressure (Fume Hood/Isolator) Check1->Check2 Action1 Weighing Solid Compound (Anti-static tools) Check2->Action1 Validate Self-Validation: Balance Stability Check Action1->Validate Action2 Reconstitution in DMSO Spill Spill Detected? Action2->Spill Validate->Action2 Decon Decontamination Protocol (Solvent Dampening / Bleach) Spill->Decon Yes Proceed Proceed to Assay/Storage Spill->Proceed No Decon->Proceed Post-cleanup

Figure 2: Operational workflow highlighting self-validation and spill response decision logic.

Decontamination Methodology:

  • Solid Spill Containment: Do not sweep. Sweeping generates airborne dust. Instead, cover the powder with a disposable absorbent pad and gently wet the pad with a compatible solvent (e.g., ethanol or isopropanol) to dissolve and trap the compound [2].

  • Surface Neutralization: Wipe the area with a 10% bleach solution, followed by a 70% ethanol rinse.

    • Causality: Oxidizing agents like bleach degrade the thiazole and aniline rings, neutralizing their biological reactivity and mitigating long-term exposure risks [5].

  • Waste Segregation: Place all contaminated pads, gloves, and tips into a clearly labeled, sealable hazardous waste container. Phenylamine derivatives are highly toxic to aquatic life (H400/H410) and must be incinerated by a licensed disposal facility; they cannot enter standard aqueous waste streams [4].

References

  • ChemicalBook. "Cytoskeletal Signaling." Accessed March 19, 2026. 1

  • CDH Fine Chemical. "2-Amino Thiazole CAS No 96-50-4 MATERIAL SAFETY DATA SHEET." Accessed March 19, 2026. 3

  • Fisher Scientific. "SAFETY DATA SHEET: 2-Thiazolamine." Accessed March 19, 2026. 5

  • Fecom-Media. "SAFETY DATA SHEET: PHENYLAMINE." Accessed March 19, 2026. 7

  • ChemScene. "Safety Data Sheet: 5-Chloro-2-methoxy-4-methyl-phenylamine." Accessed March 19, 2026. 6

  • New Jersey Department of Health. "Aniline - Hazardous Substance Fact Sheet." Accessed March 19, 2026. 2

Sources

© Copyright 2026 BenchChem. All Rights Reserved.